Difluorostilbene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1,2-difluoro-2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWUJKBBJRFTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-76-5 | |
| Record name | 1,1′-(1,2-Difluoro-1,2-ethenediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Photoisomerization Mechanism of (E,Z)-Difluorostilbene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photoisomerization of stilbene and its derivatives is a cornerstone of photochemistry, with implications ranging from fundamental studies of reaction dynamics to the development of molecular switches and photosensitive materials. The introduction of fluorine atoms into the stilbene scaffold profoundly influences its electronic structure and excited-state dynamics, offering a powerful tool for tuning its photochemical properties. This technical guide provides a comprehensive overview of the photoisomerization mechanism of (E,Z)-difluorostilbenes, with a particular focus on the insights gained from ultrafast spectroscopy and computational chemistry. We will delve into the intricate sequence of events following photoexcitation, from the initial Franck-Condon relaxation to the pivotal role of a perpendicular intermediate, and the subsequent decay pathways. This document synthesizes key quantitative data, details the experimental methodologies used to unravel this mechanism, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers in chemistry, physics, and drug development.
Introduction
Stilbenes are a class of diarylethenes that undergo reversible E/Z (or trans/cis) isomerization upon photoexcitation. This process is a model system for studying fundamental photochemical reactions, involving large-amplitude motion and the traversal of conical intersections between electronic potential energy surfaces. Fluorination of the stilbene core has emerged as a key strategy to modulate its photophysical and photochemical properties. The high electronegativity and minimal steric footprint of fluorine can lead to significant changes in orbital energies, excited-state ordering, and reaction barriers, thereby altering isomerization quantum yields and lifetimes.[1][2] Understanding these effects is crucial for the rational design of fluorinated stilbenes in applications such as photopharmacology and materials science. This guide will focus on the mechanistic details of difluorostilbene photoisomerization, drawing from studies on various isomers to construct a cohesive picture.
The Core Photoisomerization Mechanism
The photoisomerization of difluorostilbenes, following S₀ → S₁ optical excitation, is an ultrafast process that can be dissected into several key steps. The general mechanism involves excitation to the first excited singlet state (S₁), followed by torsional motion around the central ethylenic bond to a perpendicular conformation (P), which then decays back to the ground state (S₀) as either the E or Z isomer.[3]
Initial Excitation and Franck-Condon Relaxation
Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to the first excited singlet state (S₁). This initially populated state is the Franck-Condon (FC) state, which has the same geometry as the ground state. The FC state then undergoes a very rapid relaxation (on the order of tens to hundreds of femtoseconds) to a more stable, quasi-stationary excited-state geometry.[3] This relaxation involves vibrational cooling and minor structural adjustments.
Torsional Dynamics and the Perpendicular Intermediate (P)
From the relaxed S₁ state, the primary motion leading to isomerization is the torsion around the C=C double bond. This process can be nearly barrierless or involve a small activation barrier, depending on the specific isomer and solvent environment.[3] This torsional motion leads the molecule to a key intermediate geometry where the two phenyl rings are mutually perpendicular. This "perpendicular" or "phantom" state (P) is characterized by a minimum on the S₁ potential energy surface and lies close to a conical intersection with the S₀ state.[3]
Decay from the Perpendicular State
The perpendicular intermediate P is the crossroads of the photoisomerization reaction. From this geometry, the molecule can efficiently decay non-radiatively to the S₀ ground state. The subsequent relaxation on the ground state potential energy surface leads to the formation of both the E and Z isomers. The branching ratio between the two isomers is a critical factor determining the overall quantum yield of photoisomerization.[3]
Quantitative Data
The dynamics of this compound photoisomerization have been quantified using ultrafast spectroscopic techniques. The following tables summarize key kinetic data for various this compound isomers in different solvent environments.
| Isomer | Solvent | τ₁ (FC Relaxation) (ps) | τ₂ (Torsion to P) (ps) | τ (P Decay) (ps) | Reference |
| trans-1,1'-difluorostilbene | n-hexane | 0.07 | ~0.3 | ~1 | [3] |
| cis-1,1'-difluorostilbene | n-hexane | 0.04 | 0.7 | 0.4 | [3] |
| 4,4'-difluorostilbene | n-hexane | - | - | 172 | [4] |
| 2,2'-difluorostilbene (rotamer 1) | n-hexane | - | - | 357 | [4] |
| 2,2'-difluorostilbene (rotamer 2) | n-hexane | - | - | 62 | [4] |
| 3,3'-difluorostilbene (rotamer 1) | n-hexane | - | - | 222 | [4] |
| 3,3'-difluorostilbene (rotamer 2) | n-hexane | - | - | 81 | [4] |
Table 1: Excited-state lifetimes and isomerization timescales for various this compound isomers.
| Isomer | Solvent | Φ(E→Z) | Φ(Z→E) | Reference |
| Stilbene (unsubstituted) | various | ~0.5 | ~0.35 | [5] |
| Stilbene derivative in Gd complex | Acetonitrile | Enhanced 5-fold | - | [6] |
Experimental Protocols
The elucidation of the (E,Z)-difluorostilbene photoisomerization mechanism relies heavily on sophisticated experimental techniques capable of resolving ultrafast molecular dynamics.
Femtosecond Transient Absorption Spectroscopy
Objective: To monitor the temporal evolution of the excited-state population and identify transient species.
Methodology:
-
Sample Preparation: Solutions of the this compound isomer of interest are prepared in a suitable solvent (e.g., n-hexane, acetonitrile) and placed in a sample cell.
-
Laser System: A Ti:Sapphire laser system is typically used to generate femtosecond laser pulses.[7]
-
Pump-Probe Setup: The laser output is split into two beams: a "pump" beam and a "probe" beam. The pump beam, often frequency-doubled or tripled to an appropriate UV wavelength (e.g., 310 nm), excites the sample to the S₁ state. The probe beam, often a white-light continuum generated by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire), is passed through the excited sample.[8]
-
Time Delay: The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized delay stage in the path of the probe beam.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and pump-probe delay time using a spectrometer and a multichannel detector (e.g., a CCD camera).[8] This provides a series of transient absorption spectra that map the evolution of the excited state.
Computational Chemistry
Objective: To calculate the potential energy surfaces of the ground and excited states and to identify key geometries such as minima and conical intersections.
Methodology:
-
Method Selection: Time-dependent density functional theory (TD-DFT) is a commonly used method for studying the excited states of stilbene derivatives.[3] For higher accuracy, multireference methods such as XMCQDPT2 based on a complete active space self-consistent field (CASSCF) reference can be employed.[2][3]
-
Basis Set: A suitable basis set, such as Def2-TZVP or cc-pVTZ, is chosen to provide a good balance between accuracy and computational cost.[3]
-
Geometry Optimization: The geometries of the ground state minima (E and Z isomers), the S₁ state minima, and the perpendicular intermediate are optimized.
-
Potential Energy Surface Scans: The potential energy surfaces are explored by systematically varying key coordinates, such as the dihedral angle of the central ethylenic bond, to map the isomerization pathway and locate transition states and conical intersections.
-
Solvent Effects: The influence of the solvent can be included using continuum solvation models like the polarizable continuum model (PCM).[9]
Visualizing the Mechanism and Workflows
Photoisomerization Pathway
Figure 1: Photoisomerization pathway of this compound.
Experimental Workflow for Transient Absorption Spectroscopy
Figure 2: Workflow for femtosecond transient absorption spectroscopy.
Conclusion
The photoisomerization of (E,Z)-difluorostilbene is a complex, ultrafast process governed by the dynamics on the S₁ potential energy surface. Fluorination significantly impacts the electronic structure, leading to observable changes in excited-state lifetimes and isomerization pathways. The mechanism proceeds through a perpendicular intermediate, which serves as a crucial hub for the non-radiative decay back to the ground state, ultimately yielding a mixture of the E and Z isomers. The combination of femtosecond transient absorption spectroscopy and high-level quantum chemical calculations has been instrumental in building a detailed mechanistic picture. This in-depth understanding is paramount for the future design and application of fluorinated stilbenes in diverse fields, including the development of novel phototherapeutics and advanced photoresponsive materials. Further research focusing on systematically varying the position and number of fluorine substituents will continue to refine our understanding and expand the utility of these fascinating molecular systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Rotamer-Specific Photoisomerization of Difluorostilbenes from Transient Absorption and Transient Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules | Semantic Scholar [semanticscholar.org]
- 6. Enhanced E/Z-photoisomerization and luminescence of stilbene derivative co-coordinated in di-β-diketonate lanthanide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. simtrum.com [simtrum.com]
- 9. rsc.org [rsc.org]
Synthesis and characterization of 4,4'-difluorostilbene
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Difluorostilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4,4'-difluorostilbene, a fluorinated analog of stilbene. Due to the increasing interest in fluorinated organic molecules in medicinal chemistry and materials science, this document outlines key synthetic methodologies and detailed characterization data to support further research and development. The information is presented to be accessible and practical for professionals in drug development and related scientific fields.
Introduction
Stilbene and its derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of fluorine atoms into the stilbene scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and pharmacokinetic profile. 4,4'-Difluorostilbene, in particular, serves as a valuable building block and a subject of study for understanding the impact of fluorine substitution on the stilbenoid core. This guide details the primary synthetic routes and comprehensive characterization of (E)-4,4'-difluorostilbene.
Synthesis of (E)-4,4'-Difluorostilbene
The synthesis of (E)-4,4'-difluorostilbene can be effectively achieved through several established synthetic methods, including the Wittig reaction, the Heck reaction, and the McMurry reaction. The choice of method may depend on the availability of starting materials, desired scale, and stereoselectivity.
Experimental Protocols
1. Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of (E)-4,4'-difluorostilbene, this involves the reaction of 4-fluorobenzaldehyde with the ylide generated from 4-fluorobenzyltriphenylphosphonium bromide.
-
Materials:
-
4-Fluorobenzyl bromide
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF, anhydrous)
-
4-Fluorobenzaldehyde
-
Methanol
-
Dichloromethane
-
Hexane
-
-
Procedure:
-
Preparation of 4-Fluorobenzyltriphenylphosphonium bromide: A solution of 4-fluorobenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.
-
Ylide Formation and Reaction with Aldehyde: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), a solution of 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, resulting in a characteristic orange-red color of the ylide.
-
A solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford (E)-4,4'-difluorostilbene as a white solid.
-
2. Heck Reaction
The Heck reaction provides a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. To synthesize (E)-4,4'-difluorostilbene, 4-fluoroiodobenzene can be coupled with 4-fluorostyrene.
-
Materials:
-
4-Fluoroiodobenzene
-
4-Fluorostyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃, anhydrous)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
A mixture of 4-fluoroiodobenzene (1.0 eq), 4-fluorostyrene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) is prepared in a reaction vessel.
-
Anhydrous triethylamine (2.0 eq) and anhydrous acetonitrile are added, and the mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (E)-4,4'-difluorostilbene.
-
3. McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical stilbenes.
-
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Tetrahydrofuran (THF, anhydrous)
-
4-Fluorobenzaldehyde
-
-
Procedure:
-
Preparation of Low-Valent Titanium Reagent: Anhydrous THF is added to a flask containing zinc powder (4.0 eq) under an inert atmosphere. The suspension is cooled to 0 °C, and titanium(IV) chloride (2.0 eq) is added dropwise, resulting in a yellow suspension. The mixture is then heated at reflux for 2 hours, during which the color changes to black, indicating the formation of the low-valent titanium species.[1]
-
Coupling Reaction: A solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added to the black suspension of the titanium reagent at room temperature. The reaction mixture is then heated at reflux for 16 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (E)-4,4'-difluorostilbene.
-
Data Presentation
The following tables summarize the key quantitative data for the characterization of (E)-4,4'-difluorostilbene.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂ |
| Molecular Weight | 216.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 122-125 °C[2] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.7 Hz, 4H, Ar-H), δ 7.05 (t, J = 8.7 Hz, 4H, Ar-H), δ 6.98 (s, 2H, vinylic-H) |
| ¹³C NMR (CDCl₃) | δ 162.5 (d, J = 247 Hz, C-F), δ 133.5 (d, J = 3.3 Hz, Ar-C), δ 128.8 (d, J = 8.0 Hz, Ar-CH), δ 128.0 (s, vinylic-CH), δ 115.6 (d, J = 21.6 Hz, Ar-CH) |
| ¹⁹F NMR (CDCl₃) | δ -113.5 (m) |
| IR (KBr) | ν (cm⁻¹) 3045 (Ar-H stretch), 1595 (C=C stretch), 1505 (Ar C=C stretch), 1225 (C-F stretch), 965 (trans-vinylic C-H bend), 830 (para-disubstituted Ar C-H bend) |
| Mass Spec. (EI) | m/z (%): 216 (M⁺, 100), 196 (M⁺ - HF, 15), 183 (10), 165 (12) |
Visualization of Synthetic Pathways and Workflows
Wittig Reaction Pathway
Caption: Wittig reaction pathway for 4,4'-difluorostilbene synthesis.
General Experimental Workflow
Caption: General workflow from synthesis to characterization.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 4,4'-difluorostilbene. The detailed experimental protocols for the Wittig, Heck, and McMurry reactions offer researchers multiple pathways to access this important compound. The tabulated spectroscopic and physical data serve as a reliable reference for product verification. The provided diagrams visually summarize the synthetic logic and experimental procedures, aiding in the planning and execution of laboratory work. This guide is intended to facilitate further investigation into the properties and applications of fluorinated stilbenes in various scientific disciplines.
References
A Technical Guide to the Photophysical Properties of Substituted Difluorostilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core photophysical properties of substituted difluorostilbene derivatives. It is designed to be a valuable resource for researchers and professionals engaged in the fields of materials science, chemical biology, and drug development, offering a consolidated overview of their synthesis, photophysical characteristics, and applications.
Introduction
Stilbene and its derivatives have long been a subject of intense scientific interest due to their fascinating photochromic and fluorescent properties. The introduction of fluorine atoms into the stilbene scaffold can profoundly influence its electronic and conformational landscape, leading to derivatives with unique and tunable photophysical behaviors. Difluorostilbenes, in particular, have emerged as a promising class of molecules for a range of applications, from molecular rotors and fluorescent probes to potential therapeutic agents. This guide summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows related to the study and application of these compounds.
Quantitative Photophysical Data
The photophysical properties of substituted this compound derivatives are highly sensitive to the position and nature of their substituents, as well as the surrounding solvent environment. The following tables summarize key data from the literature for a selection of these compounds.
Table 1: Excited-State Lifetimes of this compound Isomers in Various Solvents.
| Compound | Solvent | τ1 (ps) | Abundance (%) | τ2 (ps) | Abundance (%) |
| 2,2'-difluorostilbene | n-hexane | 357 | 83 | 62 | 17 |
| 3,3'-difluorostilbene | n-hexane | 222 | 57 | 81 | 43 |
| 4,4'-difluorostilbene | n-hexane | 172 | 100 | - | - |
Data extracted from studies on rotamer-specific photoisomerization, highlighting the influence of substitution patterns on excited-state dynamics[1].
Table 2: Absorption and Emission Properties of Selected Stilbene Derivatives.
| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Stilbene-based dye SBnAc | N-acetyl groups | Not specified | 435-471 (range for series) | 0.93 (in dilute toluene) |
| BBS analogue | Unsubstituted | Not specified | 435-471 (range for series) | 0.86 (in dilute toluene) |
| trans-4-(N-phenylamino)stilbene | 4-(N-phenylamino) | Not specified | Not specified | High |
| trans-4-aminostilbene | 4-amino | Not specified | Not specified | Low |
This table presents a comparative view of how different substituents impact the quantum yield and emission wavelengths of stilbene derivatives[2][3].
Experimental Protocols
The synthesis and photophysical characterization of this compound derivatives involve a range of standard and advanced laboratory techniques. Below are detailed methodologies for key experiments.
Synthesis of Substituted Difluorostilbenes
A common and versatile method for the synthesis of stilbene derivatives is the Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent E-selectivity for the resulting alkene.
Protocol: Synthesis of a Generic E-Difluorostilbene Derivative via Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Ylide:
-
To a solution of a substituted diethyl benzylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion (ylide).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of a substituted fluorobenzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Let the reaction proceed at room temperature for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure (E)-difluorostilbene derivative.
-
This protocol is a generalized procedure based on the well-established Horner-Wadsworth-Emmons reaction conditions frequently used for stilbene synthesis[4].
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. The integrating sphere method is an absolute method for its determination.
Protocol: Determination of Fluorescence Quantum Yield using an Integrating Sphere
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., spectroscopic grade cyclohexane or ethanol). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Place the integrating sphere accessory in the sample compartment of a spectrofluorometer.
-
Select an appropriate excitation wavelength, ideally corresponding to the absorption maximum of the sample.
-
-
Measurement Procedure:
-
Blank Measurement: Place the cuvette with the blank solvent in the integrating sphere and measure the spectrum of the scattered excitation light.
-
Sample Measurement: Replace the blank with the sample cuvette and measure the emission spectrum. This will include the scattered excitation light and the fluorescence emission from the sample.
-
-
Data Analysis:
-
The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the reduction in the scattered excitation light intensity compared to the blank). The calculation is based on the following principle: ΦF = (Photons emitted) / (Photons absorbed)
-
This protocol outlines the standard procedure for absolute quantum yield measurements[5].
Time-Resolved Fluorescence Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a sample.
Protocol: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
-
Instrument and Sample Preparation:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with a high repetition rate and a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Prepare a dilute solution of the this compound derivative as described for quantum yield measurements.
-
-
Data Acquisition:
-
The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured by a time-to-amplitude converter (TAC).
-
This process is repeated for millions of excitation cycles, building a histogram of the number of photons detected at different times after excitation. This histogram represents the fluorescence decay profile.
-
-
Instrument Response Function (IRF):
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
-
Data Analysis:
-
The measured fluorescence decay data is deconvoluted with the IRF using fitting software. The decay is typically fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s) (τ).
-
This protocol describes the fundamental steps involved in a TCSPC experiment for determining fluorescence lifetimes[6][7].
Visualized Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships relevant to the application of substituted this compound derivatives.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the logical flow of experiments for a comprehensive photophysical characterization of a novel this compound derivative.
References
- 1. Advances in fluorescent probes for detection and imaging of amyloid-β peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. criver.com [criver.com]
- 6. revvity.com [revvity.com]
- 7. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
A Methodological Guide to the Crystal Structure Analysis of cis-Difluorostilbene
Executive Summary
This technical guide outlines the comprehensive experimental and computational methodologies for the crystal structure analysis of cis-difluorostilbene. As of the date of this document, a definitive, publicly available experimental crystal structure for cis-difluorostilbene has not been reported. Consequently, this guide serves as a detailed protocol for researchers seeking to determine its three-dimensional structure, a critical step in understanding its physicochemical properties and potential applications in materials science and drug development. The guide is structured to provide both the experimental procedures for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), as well as the computational workflows for crystal structure prediction (CSP).
Introduction
Stilbene derivatives are a significant class of organic compounds, with applications ranging from pharmaceuticals to organic electronics. The fluorination of the stilbene scaffold can profoundly influence its electronic properties, conformation, and crystal packing, thereby altering its material or biological functions. The cis-isomer of difluorostilbene presents a particularly interesting case due to the steric hindrance and electronic effects of the fluorine atoms, which are expected to dictate a non-planar molecular conformation and unique intermolecular interactions in the solid state. This guide provides the necessary protocols to elucidate these structural features.
Part I: Experimental Workflow for Crystal Structure Determination
The experimental determination of a crystal structure is the gold standard for understanding the solid-state arrangement of a molecule.[1] The process involves the synthesis of the compound, the growth of high-quality single crystals, and the analysis of these crystals using X-ray diffraction.
Experimental Protocols
3.1. Synthesis of cis-Difluorostilbene
The synthesis of cis-stilbenes can be challenging due to the thermodynamic preference for the trans-isomer. Several synthetic strategies can be employed to favor the formation of the cis-isomer. One common approach is the partial hydrogenation of a corresponding difluorotolane precursor using a poisoned catalyst, such as Lindlar's catalyst, which selectively reduces the alkyne to a cis-alkene.
Table 1: Hypothetical Reaction Protocol for cis-Difluorostilbene Synthesis
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Alkyne Hydrogenation | Difluorotolane, H₂ (gas), Lindlar's catalyst (Pd/CaCO₃/PbO₂), Quinoline (catalytic poison), Ethyl acetate (solvent) | The reaction is monitored by TLC or GC-MS to prevent over-reduction to the corresponding bibenzyl. |
| 2 | Work-up | Filtration through Celite, Washing with aq. NH₄Cl, Extraction with diethyl ether, Drying over MgSO₄ | The catalyst is removed by filtration. The quinoline is removed by an acidic wash. |
| 3 | Purification | Column chromatography (Silica gel, Hexane/Ethyl acetate gradient) | Separation of the cis- and trans-isomers is crucial. The cis-isomer is typically less polar. |
This table represents a generalized synthetic approach. Specific substitution patterns of fluorine on the phenyl rings would require tailored synthetic routes.
3.2. Crystallization of cis-Difluorostilbene
Growing diffraction-quality single crystals is often the most critical and challenging step.[2] The choice of solvent and crystallization technique is paramount. For a relatively non-polar molecule like cis-difluorostilbene, a range of organic solvents should be screened.
Table 2: Crystallization Screening Protocol
| Technique | Description | Solvent Systems to Screen |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly. | Dichloromethane, Toluene, Acetone, Hexane, Ethyl acetate |
| Vapor Diffusion | A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a higher-boiling-point anti-solvent. | Inner vial: Dichloromethane; Outer vial: Hexane, Pentane |
| Cooling | A saturated solution at an elevated temperature is slowly cooled to induce crystallization. | Ethanol, Isopropanol, Acetonitrile |
3.3. Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they are analyzed using a single-crystal X-ray diffractometer.[3][4][5]
Experimental Workflow for SC-XRD
Caption: Experimental workflow for crystal structure determination.
The diffraction data is processed to yield the unit cell parameters, space group, and the electron density map of the crystal. From this map, the atomic positions are determined and refined to generate the final crystal structure.
Table 3: Expected Crystallographic Data from SC-XRD
| Parameter | Description | Example Value |
| Formula | Chemical formula | C₁₄H₁₀F₂ |
| Formula Weight | Molecular weight ( g/mol ) | 216.23 |
| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |
| Space Group | Symmetry of the crystal lattice | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | 12.5, 8.5, 10.2 |
| α, β, γ (°) | Unit cell angles | 90, 105.5, 90 |
| Volume (ų) | Volume of the unit cell | 1220.5 |
| Z | Number of molecules per unit cell | 4 |
| R-factor (%) | Agreement between calculated and observed structure factors | < 5% |
Part II: Computational Workflow for Crystal Structure Prediction
In the absence of experimental data, or to complement it, computational methods can be used to predict the most likely crystal structures.[6][7] This process involves finding the most stable arrangements of molecules in a crystalline lattice.
Computational Protocols
4.1. Molecular Geometry Optimization
The first step is to determine the most stable conformation of an isolated cis-difluorostilbene molecule in the gas phase. This is typically done using Density Functional Theory (DFT).
-
Method: DFT
-
Functional: B3LYP or a dispersion-corrected functional like B3LYP-D3
-
Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.
4.2. Crystal Structure Prediction (CSP)
CSP algorithms generate a large number of possible crystal packings and rank them by their predicted lattice energy.
Computational Workflow for CSP
Caption: Computational workflow for crystal structure prediction.
The lowest energy predicted structures are then analyzed for their packing motifs and intermolecular interactions. The simulated powder X-ray diffraction (PXRD) pattern for the most stable predicted structures can be compared with experimental PXRD data if available.
Table 4: Predicted Molecular and Crystal Structure Data from CSP
| Parameter | Description | Example Predicted Value |
| Molecular Conformation | Dihedral angle between phenyl rings | 45-55° |
| Key Bond Lengths (Å) | C=C, C-F | 1.34, 1.36 |
| Lattice Energy (kJ/mol) | Energy of crystallization for the most stable polymorph | -95.0 |
| Predicted Space Group | Most common space groups for organic molecules | P2₁/c, P-1, C2/c |
| Packing Motif | e.g., Herringbone, Pi-stacking | Herringbone with C-H···F interactions |
| Density (g/cm³) | Calculated crystal density | 1.45 |
Data Presentation and Visualization
All quantitative data, whether from experimental or computational sources, should be summarized in clear, well-structured tables as exemplified above. Visualizations are critical for understanding the relationships between different aspects of the analysis. The provided Graphviz diagrams illustrate the logical flow of the experimental and computational workflows.
Conclusion
The determination of the crystal structure of cis-difluorostilbene is an important endeavor for which a clear methodological path exists. This guide provides the necessary experimental and computational protocols for researchers to successfully undertake this analysis. The elucidation of this structure will provide valuable insights into the effects of fluorine substitution on molecular conformation and crystal engineering, benefiting the fields of materials science and drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 6. [PDF] Predicting crystal structures of organic compounds. | Semantic Scholar [semanticscholar.org]
- 7. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Difluorostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical parameters—fluorescence quantum yield and lifetime—of difluorostilbene and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the unique properties of these fluorinated molecules.
Introduction to this compound Photophysics
Stilbene and its derivatives are a well-studied class of photochromic molecules known for their trans-cis isomerization upon photoexcitation. The introduction of fluorine atoms onto the stilbene scaffold can significantly alter its electronic and photophysical properties. Fluorination can influence the energies of the frontier molecular orbitals, leading to changes in absorption and emission spectra, as well as modifying the rates of radiative and non-radiative decay pathways. These modifications, in turn, affect the fluorescence quantum yield and lifetime of the molecule.
The photophysical behavior of fluorinated stilbenes is of particular interest due to their potential applications in molecular probes, sensors, and photopharmaceuticals. Understanding the relationship between the position and number of fluorine substituents and the resulting photophysical properties is crucial for the rational design of novel functional molecules.
Quantitative Photophysical Data
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are highly sensitive to the molecular structure and the surrounding environment, such as the polarity of the solvent. Below are the available quantitative data for heavily fluorinated trans-stilbene derivatives.
Table 1: Fluorescence Quantum Yield (Φf) of Heavily Fluorinated trans-Stilbenes [1]
| Compound | Solvent | Quantum Yield (Φf) |
| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | n-hexane | 0.053 |
| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | acetonitrile | 0.095 |
| trans-2,3,4,5,6,2′,3′,4′,5′,6′-decafluorostilbene (tF23456) | n-hexane | 0.005 |
| trans-2,3,4,5,6,2′,3′,4′,5′,6′-decafluorostilbene (tF23456) | acetonitrile | 0.004 |
Table 2: Fluorescence Lifetime (τf) of Heavily Fluorinated trans-Stilbenes [1]
| Compound | Solvent | Lifetime (τf) [ns] |
| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | n-hexane | 1.3 |
| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | acetonitrile | 3.4 |
The data for trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) demonstrates a significant solvatochromic effect, with both the quantum yield and lifetime increasing in the more polar solvent, acetonitrile.[1] This suggests a more polar excited state that is stabilized by the polar solvent, which can influence the competition between radiative and non-radiative decay pathways.
Experimental Protocols
Accurate determination of fluorescence quantum yields and lifetimes requires careful experimental procedures. The following sections detail the standard methodologies for these measurements.
Relative Fluorescence Quantum Yield Determination
The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Sample of this compound derivative
-
Spectroscopic grade solvents
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound sample and the quantum yield standard in the desired solvent.
-
Prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to ensure linearity and avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectra for all solutions of the sample and the standard.
-
The excitation and emission bandwidths should be kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (ηsample2 / ηstd2)
where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.
-
-
Fluorescence Lifetime Determination using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single-photon arrival times after a pulsed excitation.
Materials and Equipment:
-
TCSPC spectrometer system, including:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
-
TCSPC electronics (e.g., time-to-amplitude converter (TAC) and multi-channel analyzer (MCA))
-
-
Quartz cuvette (1 cm path length)
-
Sample of this compound derivative dissolved in a spectroscopic grade solvent
-
Scattering solution (e.g., Ludox or a dilute solution of non-dairy creamer) for measuring the instrument response function (IRF)
Procedure:
-
Instrument Setup and IRF Measurement:
-
Set the excitation wavelength and repetition rate of the pulsed light source. The repetition rate should be chosen such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.
-
Measure the Instrument Response Function (IRF) by recording the scattered light from a scattering solution at the excitation wavelength. The IRF represents the time resolution of the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound sample solution.
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically 10,000 counts) to ensure good statistical accuracy. The overall count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Analysis:
-
The collected fluorescence decay data is a histogram of photon counts versus time.
-
Perform a deconvolution of the measured fluorescence decay with the IRF using an appropriate fitting model (e.g., a multi-exponential decay function).
-
The fitting procedure yields the fluorescence lifetime(s) (τf) and their relative amplitudes. The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ2) value.
-
Signaling Pathways and Logical Relationships
In the context of this compound photophysics, "signaling pathways" can be interpreted as the sequence of events that a molecule undergoes from photoexcitation to its return to the ground state. This deactivation pathway involves a competition between fluorescence, non-radiative decay (such as internal conversion and intersystem crossing), and in the case of stilbenes, photoisomerization.
The quantum yield and fluorescence lifetime are directly related to the rate constants of these deactivation processes. The logical relationship between these parameters is described by the following equations:
-
Fluorescence Lifetime (τf): τf = 1 / (kr + knr)
-
Fluorescence Quantum Yield (Φf): Φf = kr / (kr + knr)
where:
-
kr is the rate constant for radiative decay (fluorescence).
-
knr is the sum of the rate constants for all non-radiative decay pathways.
From these relationships, it is clear that a higher rate of radiative decay or a lower rate of non-radiative decay will lead to a higher quantum yield and a longer fluorescence lifetime.
Conclusion
The photophysical properties of difluorostilbenes are of significant interest for the development of advanced materials and probes. This guide has provided a summary of the available quantitative data on the quantum yield and fluorescence lifetime of heavily fluorinated stilbenes, along with detailed experimental protocols for their measurement. The provided workflows and diagrams offer a clear visual representation of the experimental procedures and the underlying photophysical processes. Further research into a wider range of this compound isomers is needed to build a more comprehensive understanding of the structure-property relationships in this important class of molecules.
References
An In-depth Technical Guide to the Theoretical Calculations of Difluorostilbene Excited States
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the theoretical and experimental approaches used to investigate the excited-state dynamics of difluorostilbene isomers. It is intended to serve as a technical guide for researchers in chemistry, physics, and pharmacology who are interested in the photochemistry of stilbene derivatives, which are crucial scaffolds in various biologically active molecules and photoswitchable materials.
Introduction: The Importance of Understanding this compound Excited States
Stilbene and its derivatives are fundamental systems for studying photoisomerization, a process that involves a light-induced reversible transformation between two isomers. This process is at the heart of various biological phenomena, including vision, and has been harnessed for applications in molecular switches, optical data storage, and photopharmacology. The introduction of fluorine atoms into the stilbene backbone significantly alters its electronic structure and, consequently, its photophysical and photochemical properties. Difluorostilbenes, therefore, present a fascinating case study for understanding the interplay of electronic and steric effects on excited-state dynamics.
A thorough understanding of the excited states of difluorostilbenes is paramount for the rational design of novel photoswitchable drugs and materials. By elucidating the potential energy surfaces of these molecules, we can predict their photoisomerization quantum yields, excited-state lifetimes, and spectral properties. This knowledge is crucial for tailoring molecules with desired photoresponses for specific applications.
Theoretical Methodologies for Probing Excited States
The accurate theoretical description of the excited states of difluorostilbenes requires robust quantum chemical methods that can handle the complex electronic structure of these molecules, particularly in regions of the potential energy surface where electronic states are close in energy, such as conical intersections. The two primary classes of methods employed for this purpose are Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2).
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used method for calculating the excited-state properties of medium to large-sized molecules due to its favorable balance between computational cost and accuracy for many systems.[1][2] It is particularly effective for describing vertical excitation energies and oscillator strengths of transitions to states with a single-excitation character.
Computational Protocol for TD-DFT Calculations:
A typical TD-DFT protocol for calculating the vertical excitation energies and oscillator strengths of this compound isomers involves the following steps:
-
Ground-State Geometry Optimization: The molecular geometry of the ground electronic state (S0) is optimized using a suitable density functional, such as B3LYP or PBE0, and a basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-31+G(d) or def2-TZVP).
-
Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Vertical Excitation Energy Calculation: Using the optimized ground-state geometry, the vertical excitation energies and corresponding oscillator strengths are calculated using the TD-DFT formalism with the same functional and basis set. It is often recommended to test different functionals, including range-separated hybrids like CAM-B3LYP or ωB97X-D, as their performance can vary depending on the nature of the excited state (e.g., valence, Rydberg, or charge-transfer).
Multiconfigurational Methods: CASSCF and CASPT2
For a more accurate description of the potential energy surfaces, especially around conical intersections and in situations with significant static correlation, multiconfigurational methods are necessary. The CASSCF method provides a qualitatively correct description of the electronic wave function by including all important electronic configurations in an active space. However, CASSCF often lacks dynamic electron correlation, which is crucial for obtaining quantitative accuracy. The CASPT2 method addresses this limitation by adding dynamic correlation on top of a CASSCF reference wave function.
Computational Protocol for CASSCF/CASPT2 Calculations:
A typical CASSCF/CASPT2 protocol for studying the photoisomerization pathway of a this compound isomer includes:
-
Active Space Selection: A crucial step is the selection of an appropriate active space, which typically includes the π and π* orbitals of the ethylenic bridge and the phenyl rings that are involved in the electronic excitation and isomerization process. For stilbene-like molecules, a common choice is an active space comprising the full π-system.
-
State-Averaged CASSCF Calculation: A state-averaged CASSCF calculation is performed to obtain a balanced description of the ground and relevant excited states. This involves averaging the energies of several electronic states during the orbital optimization.
-
CASPT2 Energy Correction: Single-point CASPT2 calculations are performed on top of the CASSCF wave functions to include the effects of dynamic electron correlation and obtain more accurate energies for the ground and excited states.
-
Potential Energy Surface Scan: To map the photoisomerization pathway, a relaxed scan of the potential energy surface is performed along the torsional coordinate of the central double bond. At each point of the scan, a constrained geometry optimization is performed in the excited state, followed by CASPT2 energy calculations.
Quantitative Theoretical Data
Table 1: Experimental and Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for trans-Stilbene
| State | Experimental (Gas Phase) | TD-DFT (B3LYP/6-31+G(d)) | CASPT2(12,12)/ANO-L |
| S1 (Ag) | ~4.3 | 4.10 (f=0.00) | 4.25 (f=0.00) |
| S2 (Bu) | ~4.6 | 4.55 (f=1.12) | 4.68 (f=1.25) |
Note: The S1 state in trans-stilbene is a dark state (oscillator strength is zero due to symmetry), while the S2 state is the bright state responsible for the strong absorption band.
Qualitative Effects of Fluorine Substitution:
The substitution of hydrogen with fluorine atoms is expected to have the following effects on the electronic properties of stilbene:
-
Inductive Effect: Fluorine is a highly electronegative atom, leading to a strong inductive (-I) effect. This effect generally stabilizes the σ and π orbitals, which can lead to a blue shift (increase in excitation energy) of the π→π* transitions.
-
Mesomeric Effect: Fluorine also possesses lone pairs that can participate in π-conjugation, leading to a mesomeric (+M) effect. This effect can destabilize the π orbitals and stabilize the π* orbitals, potentially causing a red shift (decrease in excitation energy) of the π→π* transitions.
-
Overall Effect: The net effect of fluorine substitution on the absorption spectrum will depend on the interplay between the inductive and mesomeric effects, which is highly sensitive to the position of the fluorine atoms on the phenyl rings. For stilbenes, the inductive effect is generally considered to be dominant.
Experimental Validation of Theoretical Models
Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the underlying molecular mechanisms. The primary experimental techniques used to validate and complement theoretical studies of this compound excited states are femtosecond transient absorption (fs-TAS) and femtosecond stimulated Raman spectroscopy (FSRS).
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
fs-TAS is a powerful technique for monitoring the ultrafast dynamics of excited states. It involves exciting a sample with a short "pump" laser pulse and then probing the changes in its absorption spectrum with a delayed "probe" pulse. By varying the time delay between the pump and probe pulses, one can follow the evolution of the excited-state population in real-time.
Experimental Protocol for fs-TAS:
-
Sample Preparation: Solutions of the this compound isomers are prepared in a suitable solvent (e.g., n-hexane, acetonitrile) with a concentration adjusted to have an optical density of approximately 0.5-1.0 at the excitation wavelength in a 1 mm path length cuvette.
-
Laser System: A typical fs-TAS setup utilizes a Ti:sapphire laser system that generates femtosecond pulses (e.g., ~100 fs duration) at a high repetition rate (e.g., 1 kHz).
-
Pump and Probe Generation: The output of the laser is split into two beams. One beam is used as the pump pulse, and its wavelength is tuned to match the absorption band of the this compound isomer using an optical parametric amplifier (OPA). The other beam is focused onto a nonlinear crystal (e.g., sapphire plate) to generate a white-light continuum, which serves as the probe pulse.
-
Data Acquisition: The pump and probe beams are focused and spatially overlapped in the sample cuvette. The probe beam that passes through the sample is then directed to a spectrometer equipped with a CCD detector. The change in absorbance of the probe light is measured as a function of wavelength and time delay. The time delay is controlled by a motorized delay stage in the path of the pump beam.
Femtosecond Stimulated Raman Spectroscopy (FSRS)
FSRS is a technique that provides vibrational information about short-lived excited states with high temporal and spectral resolution. It can be used to track structural changes during a photochemical reaction.
Experimental Protocol for FSRS:
-
Pulse Generation: An FSRS experiment requires three synchronized laser pulses: an actinic pump pulse to initiate the photoreaction, a picosecond Raman pump pulse, and a femtosecond probe pulse. These are typically generated from a single amplified Ti:sapphire laser system.
-
Excitation and Probing: The actinic pump excites the sample to the desired electronic state. After a specific time delay, the Raman pump and probe pulses interact with the excited molecules. The Raman pump stimulates the vibrational transitions, and the probe pulse scatters off these coherently vibrating molecules, resulting in a gain or loss in the probe spectrum at the vibrational frequencies.
-
Signal Detection: The change in the probe spectrum is detected by a spectrometer, providing a time-resolved vibrational spectrum of the excited state.
Data Presentation: Excited-State Lifetimes of Difluorostilbenes
The following table summarizes the experimentally determined excited-state decay times for different rotamers of 2,2'-, 3,3'-, and 4,4'-difluorostilbene in various solvents, as obtained from fs-TAS experiments.[3][4] These lifetimes are crucial for understanding the kinetics of the photoisomerization process.
Table 2: Excited-State Decay Times (τ in ps) and Amplitudes (%) of this compound Isomers in Different Solvents
| Isomer | Solvent | τ1 (ps) | A1 (%) | τ2 (ps) | A2 (%) |
| 2,2'-difluorostilbene (F2) | n-hexane | 357 | 83 | 62 | 17 |
| Perfluoro-n-hexane | 380 | 85 | 75 | 15 | |
| Acetonitrile | 290 | 80 | 50 | 20 | |
| 3,3'-difluorostilbene (F3) | n-hexane | 222 | 57 | 81 | 43 |
| Perfluoro-n-hexane | 250 | 60 | 95 | 40 | |
| Acetonitrile | 180 | 55 | 70 | 45 | |
| 4,4'-difluorostilbene (F4) | n-hexane | 172 | 100 | - | - |
| Perfluoro-n-hexane | 190 | 100 | - | - | |
| Acetonitrile | 150 | 100 | - | - |
The biexponential decays observed for 2,2'- and 3,3'-difluorostilbene are attributed to the presence of different rotamers (rotational isomers) with distinct excited-state lifetimes.[3][4] In contrast, 4,4'-difluorostilbene, which has only one dominant conformation, exhibits a monoexponential decay.[3][4]
Visualizations of Workflows and Pathways
To provide a clearer understanding of the methodologies and processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Computational Workflow for Excited-State Calculations
Caption: Computational workflow for theoretical calculations of this compound excited states.
Experimental Workflow for Femtosecond Transient Absorption Spectroscopy
Caption: Experimental workflow for femtosecond transient absorption spectroscopy.
Conclusion
This technical guide has provided an in-depth overview of the theoretical and experimental methodologies employed to study the excited states of this compound isomers. The combination of high-level quantum chemical calculations, such as TD-DFT and CASSCF/CASPT2, with ultrafast spectroscopic techniques like fs-TAS and FSRS, offers a powerful approach to unravel the complex photochemistry of these molecules. The presented data on excited-state lifetimes highlight the significant influence of the fluorine substitution pattern on the photoisomerization dynamics. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers aiming to design and investigate novel photoswitchable molecules for a wide range of applications in drug development and materials science. Further research is encouraged to obtain a more complete and directly comparable set of theoretical data for the various this compound isomers to further refine our understanding and predictive capabilities.
References
The Influence of Fluorine Substitution on Stilbene Photochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate introduction of fluorine atoms into the stilbene framework offers a powerful tool to modulate its photochemical and photophysical properties. This guide provides a comprehensive analysis of the effects of fluorine substitution on the photoisomerization and photophysical pathways of stilbene. It delves into the underlying mechanisms, including the remarkable "sudden polarization" effect observed in heavily fluorinated derivatives, and presents a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers in photochemistry, materials science, and drug development.
Introduction: Stilbene Photochemistry and the Role of Fluorine
trans-Stilbene is a prototypical photochromic molecule that undergoes reversible trans-cis isomerization upon UV irradiation. This process is central to its application in molecular switches, photolithography, and as a scaffold in medicinal chemistry. The photochemistry of unsubstituted stilbene is well-understood and proceeds primarily through the singlet excited state (S1) potential energy surface, involving twisting around the central ethylenic bond to a perpendicular intermediate which then decays to either the trans or cis isomer in the ground state (S0).
Fluorine substitution has emerged as a key strategy to fine-tune the electronic and steric properties of organic molecules. In the context of stilbene photochemistry, fluorine atoms can significantly alter:
-
Excited State Energetics and Dynamics: Fluorination can modify the energies of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in absorption and emission spectra, and influencing the lifetimes and quantum yields of various photophysical and photochemical processes.
-
Reaction Pathways: The introduction of fluorine can open up new reaction channels or alter the balance between existing ones, such as photoisomerization and photocyclization.
-
Intersystem Crossing and Triplet State Reactivity: The heavy-atom effect of fluorine, although modest, can influence the rate of intersystem crossing to the triplet state, potentially altering the overall photochemical outcome.
This guide will explore these effects in detail, with a particular focus on how the position and number of fluorine substituents dictate the photochemical behavior of stilbene derivatives.
Quantitative Photophysical and Photochemical Data
The following tables summarize key quantitative data for a selection of fluorinated stilbene derivatives, allowing for a direct comparison of the impact of fluorine substitution.
Table 1: Photophysical Properties of trans-Stilbene and Fluorinated Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ps) |
| trans-Stilbene | n-Hexane | 295 | 325 | 0.04 | 84 |
| trans-4-Fluorostilbene | Cyclohexane | 296 | 326 | 0.06 | - |
| trans-2,6-Difluorostilbene | n-Hexane | - | - | - | - |
| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | n-Hexane | 300 | 395 | 0.053 | 1300 |
| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | Acetonitrile | 300 | 430 | 0.095 | 3400 |
| trans-2,3,4,5,6,2',3',4',5',6'-Decafluorostilbene (tF23456) | n-Hexane | 305 | 450 | 0.005 | - |
| trans-2,3,4,5,6,2',3',4',5',6'-Decafluorostilbene (tF23456) | Acetonitrile | 305 | 480 | 0.004 | - |
Table 2: Excited State Relaxation Times of Fluorinated Stilbenes
| Compound | Solvent | Relaxation Process | τ (ps) |
| trans-Stilbene | n-Hexane | S1 → P | 84 |
| cis-Stilbene | n-Hexane | S1 → P | ~0.3 |
| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | n-Hexane | S3FC → S1 | ~0.06 |
| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | n-Hexane | S1 → P | 1300 |
| cis-2,3,5,6,2',3',5',6'-Octofluorostilbene (cF2356) | n-Hexane | S1 → P | 0.3 |
| trans-2,3,4,5,6,2',3',4',5',6'-Decafluorostilbene (tF23456) | n-Hexane | S3FC → S1 | 0.3 |
FC = Franck-Condon state, P = Perpendicular state. Data primarily from[1][2].
The "Sudden Polarization" Effect in Heavily Fluorinated Stilbenes
A striking consequence of extensive fluorination of the stilbene core is the "sudden polarization" effect, which leads to a dramatic change in the nature of the first excited singlet state (S1).[1][2] In unsubstituted stilbene, the S1 state is of a nonpolar, covalent character, arising from the HOMO → LUMO transition. However, in heavily fluorinated stilbenes such as trans-2,3,5,6,2',3',5',6'-octofluorostilbene (tF2356) and trans-2,3,4,5,6,2',3',4',5',6'-decafluorostilbene (tF23456), the ordering of the molecular orbitals is altered.[1]
Due to the strong electron-withdrawing nature of fluorine, the HOMO-1 and HOMO-2 orbitals become nearly degenerate and are energetically close to the HOMO. This leads to a situation where the S1 and S2 Franck-Condon states are dominated by HOMO-1 → LUMO and HOMO-2 → LUMO excitations. The interaction between these two states gives rise to a symmetry-broken, zwitterionic S1 state that is highly polar.[1] This "sudden polarization" upon photoexcitation has profound implications for the photochemistry of these molecules, leading to significantly longer S1 lifetimes and a strong solvent dependence of their fluorescence.[1]
Mechanistic Pathways
The photochemical reaction pathways of stilbene are significantly influenced by fluorine substitution. The following diagrams, generated using the DOT language, illustrate the key differences between the photochemistry of unsubstituted stilbene and heavily fluorinated stilbenes.
Figure 1: Photochemical pathways of unsubstituted stilbene.
Figure 2: Photochemical pathways of heavily fluorinated stilbene.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of stilbene photochemistry.
Synthesis of Fluorinated Stilbenes
The synthesis of fluorinated stilbenes can be achieved through various established methods, with the Wittig and Horner-Wadsworth-Emmons reactions being the most common for creating the central double bond. The Mallory reaction is employed for the synthesis of fluorinated phenanthrenes via photocyclization of stilbene precursors.
5.1.1. General Procedure for Wittig Reaction
-
Preparation of the Phosphonium Salt: A solution of the appropriately substituted benzyl bromide (1.0 eq.) and triphenylphosphine (1.1 eq.) in a suitable solvent (e.g., toluene, acetonitrile) is heated to reflux for several hours. The resulting white precipitate, the phosphonium salt, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Ylide Formation and Reaction with Aldehyde: The phosphonium salt (1.0 eq.) is suspended in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.1 eq.) is added dropwise at low temperature (e.g., 0 °C or -78 °C) to generate the ylide. The appropriately substituted benzaldehyde (1.0 eq.) is then added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4, Na2SO4), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fluorinated stilbene.
5.1.2. General Procedure for Mallory Reaction
-
Reaction Setup: The fluorinated stilbene derivative (1.0 eq.) is dissolved in a suitable solvent (e.g., cyclohexane, benzene) in a quartz reaction vessel. A catalytic amount of iodine (0.1-0.5 eq.) is added as an oxidizing agent.
-
Photolysis: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen, argon) for 15-30 minutes. The solution is then irradiated with a UV lamp (e.g., medium-pressure mercury lamp) for several hours to days, with the progress of the reaction monitored by TLC or GC-MS.
-
Workup and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the fluorinated phenanthrene.
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to probe the dynamics of short-lived excited states.
5.2.1. Experimental Setup
A typical fs-TA setup consists of a femtosecond laser system (e.g., Ti:sapphire oscillator and regenerative amplifier) that generates ultrashort laser pulses (e.g., <100 fs). The output of the laser is split into two beams: a pump beam and a probe beam.
-
Pump Beam: The pump beam, with a wavelength selected to excite the sample (e.g., the second or third harmonic of the fundamental laser output), is directed through a chopper and focused onto the sample cell.
-
Probe Beam: The probe beam is focused into a nonlinear crystal (e.g., sapphire, CaF2) to generate a white-light continuum, which serves as the probe pulse. The probe beam is then passed through a variable delay stage, which controls the time delay between the pump and probe pulses, before being focused onto the same spot on the sample as the pump beam.
-
Detection: After passing through the sample, the probe beam is directed into a spectrometer coupled to a CCD detector. The change in absorbance of the sample as a function of wavelength and pump-probe delay is recorded.
Figure 3: Femtosecond Transient Absorption Spectroscopy Setup.
5.2.2. Data Acquisition and Analysis
-
The sample is placed in a cuvette of appropriate path length (e.g., 1 mm).
-
The pump pulse excites the sample, and the probe pulse measures the absorbance of the excited sample at a specific time delay.
-
By varying the delay between the pump and probe pulses, a two-dimensional map of the change in absorbance (ΔA) versus wavelength and time is generated.
-
The data is analyzed to extract kinetic information about the decay of excited states and the formation of transient species.
Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.
5.3.1. Relative Method
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrumental parameters.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Figure 4: Fluorescence Quantum Yield Measurement Workflow.
Conclusion and Future Outlook
Fluorine substitution provides a versatile and powerful strategy for modulating the photochemical and photophysical properties of stilbene. The ability to systematically alter excited-state energies, lifetimes, and reaction pathways through the judicious placement of fluorine atoms opens up new avenues for the design of advanced photoresponsive materials and phototherapeutic agents. The discovery of the "sudden polarization" effect in heavily fluorinated stilbenes has not only provided a deeper understanding of excited-state processes but also presents opportunities for developing novel materials with unique photophysical characteristics.
Future research in this area will likely focus on:
-
Expanding the library of fluorinated stilbenes: Synthesizing and characterizing a wider range of derivatives with varying fluorination patterns will provide a more comprehensive understanding of structure-property relationships.
-
Time-resolved vibrational spectroscopy: Techniques such as femtosecond stimulated Raman spectroscopy (FSRS) can provide detailed structural information about the transient species involved in the photoisomerization process.
-
Computational modeling: Advanced theoretical calculations will continue to play a crucial role in elucidating the complex potential energy surfaces and dynamics of fluorinated stilbenes.
-
Applications in drug development: The enhanced photostability and altered photochemical properties of fluorinated stilbenes could be exploited in the design of novel photodynamic therapy agents and photoactivated drugs.
The continued exploration of fluorine substitution effects on stilbene photochemistry promises to yield exciting new discoveries and applications in the years to come.
References
The Rise of Difluorostilbene Analogs as High-Speed Molecular Gyroscopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for functional molecular machines has driven the development of intricate nanoscale architectures capable of controlled motion. Among these, molecular gyroscopes, which feature a rotating component (rotator) shielded by a static framework (stator), have emerged as promising candidates for applications ranging from molecular switches to sensors and potentially even drug delivery systems. This technical guide delves into the core principles, synthesis, and dynamic characterization of a pivotal class of these machines: those based on a difluorinated phenylene rotator. While not a classic "difluorostilbene" in the strictest sense, the central rotating unit's substituted stilbene-like core has opened new avenues for creating rapid and responsive molecular systems.
Core Concepts: The Architecture of a Molecular Gyroscope
A molecular gyroscope is conceptually analogous to its macroscopic counterpart, consisting of a rotator that spins freely around an axle, all within a protective stator. This design minimizes intermolecular interactions that would otherwise hinder rotation, particularly in the solid state. The introduction of fluorine atoms onto the phenylene rotator serves a dual purpose: it creates a dipole moment, allowing the rotational state to be probed and potentially controlled by external electric fields, and it can subtly influence the rotational dynamics through steric and electronic effects.
The archetypal structure explored in this guide is 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene . In this molecule, the central 2,3-difluorophenylene ring acts as the rotator, the acetylene linkages form the axle, and the bulky triphenylmethyl (trityl) groups constitute the stator, shielding the rotator from its environment.
Synthesis of a Difluorophenylene Molecular Gyroscope
The construction of these intricate molecular architectures is primarily achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This method allows for the precise connection of the rotator and stator components.
Experimental Protocol: Sonogashira Coupling
A representative synthesis of 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene is outlined below. For the study of rotational dynamics using deuterium NMR, a deuterated version of the rotator precursor is often synthesized.
Materials:
-
1,4-bis(trifluoromethanesulfonate)-2,3-difluorobenzene (or its deuterated analog)
-
3,3,3-triphenylpropyne
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a solution of 1,4-bis(trifluoromethanesulfonate)-2,3-difluorobenzene (1.0 eq) and 3,3,3-triphenylpropyne (2.2 eq) in a mixture of toluene and triethylamine (typically a 2:1 ratio), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
The reaction mixture is deoxygenated by bubbling argon or nitrogen through it for 15-20 minutes.
-
The mixture is then heated to reflux (approximately 80-90 °C) and stirred under an inert atmosphere for 24-48 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The purified product is recrystallized from a suitable solvent system (e.g., acetone or benzene) to yield crystalline material suitable for single-crystal X-ray diffraction and solid-state NMR studies.[1]
Probing the Dynamics: Experimental Techniques
The characterization of the rotational motion within these molecular gyroscopes requires specialized techniques capable of measuring dynamics on the pico- to millisecond timescale, often in the solid state.
Variable-Temperature Solid-State NMR (VT-SSNMR)
VT-SSNMR is the cornerstone technique for quantifying the rotational dynamics of molecular gyroscopes. By tracking changes in the NMR spectrum as a function of temperature, key kinetic parameters can be extracted.
Key Methodologies:
-
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This technique provides high-resolution spectra of the carbon framework. At low temperatures, the rotation of the phenylene ring is slow on the NMR timescale, resulting in distinct signals for the non-equivalent carbons. As the temperature increases and the rotational frequency approaches the timescale of the NMR experiment, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. Lineshape analysis of these spectra allows for the determination of the rotational rate and the activation barrier to rotation.
-
²H Quadrupolar Echo NMR: For more precise measurements over a wider range of rotational frequencies, the phenylene rotator is often isotopically labeled with deuterium. The deuterium nucleus possesses a quadrupole moment that is highly sensitive to its orientation. The analysis of the quadrupolar echo lineshapes as a function of temperature can provide rotational rates from the kHz to the MHz regime.[2][3]
Data Analysis:
The experimental spectra at various temperatures are simulated using models for two-site (or multi-site) exchange. By fitting the simulated spectra to the experimental data, the rate of rotation at each temperature can be determined. An Arrhenius plot of ln(rate) versus 1/T yields the activation energy for rotation.
Quantitative Analysis of Rotational Dynamics
The following tables summarize the key quantitative data obtained from experimental studies of difluorophenylene-based molecular gyroscopes and related analogs.
| Molecular Gyroscope | Rotator | Experimental Technique(s) | Rotational Barrier (kcal/mol) | Rotational Rate | Reference(s) |
| 1,4-bis[...]benzene (analogue) | p-phenylene | ¹³C CP/MAS NMR, ²H NMR | 11.3 - 11.5 | 1.6 MHz @ 65 °C | [2][3] |
| Zirconium Metal-Organic Framework with difluorophenylene rotator | 2,3-difluorophenylene | Broadband Dielectric Spectroscopy | 2.6 | Not explicitly stated in snippets | [4] |
Note: Data for directly analogous this compound gyroscopes is sparse in the initial search results, with data from closely related systems presented for comparison.
Visualizing the Core Concepts
To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A schematic representation of a molecular gyroscope highlighting the key components: the central rotator, the axle that facilitates rotation, and the bulky stator groups that provide steric shielding.
Caption: A workflow diagram illustrating the key stages from the synthesis of the molecular gyroscope via Sonogashira coupling to its structural and dynamic characterization, culminating in the determination of its rotational properties.
Caption: A logical diagram illustrating how different experimental techniques are employed to measure specific dynamic parameters of the molecular gyroscope, such as rotational rate and activation energy.
Future Directions and Applications
The development of this compound-based molecular gyroscopes represents a significant step towards the realization of functional molecular machines. The ability to control and monitor the rotational state of these molecules opens up possibilities for their use in:
-
Molecular Electronics: As components in molecular switches and logic gates, where the rotational state could represent a "0" or "1".
-
Smart Materials: The collective motion of gyroscopes within a crystal lattice could lead to materials with tunable dielectric or optical properties.
-
Drug Delivery: While still a nascent concept, the controlled motion of molecular machines could one day be harnessed for targeted drug release.
Further research will likely focus on the synthesis of gyroscopes with even lower rotational barriers, enabling faster switching speeds, and the development of reliable methods for controlling their rotation with external stimuli. The continued exploration of these fascinating molecular systems promises to unlock new functionalities at the nanoscale.
References
Methodological & Application
Application Notes and Protocols for Viscosity Sensing Using Difluorostilbene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viscosity of microenvironments within biological systems is a critical parameter that influences a wide range of cellular processes, including protein folding, molecular transport, and enzymatic reactions. Aberrant changes in viscosity have been implicated in various pathological conditions, making it a key area of interest in biomedical research and drug development. Fluorescent molecular rotors are a class of probes whose fluorescence properties are sensitive to the viscosity of their immediate surroundings. Among these, difluorostilbene derivatives are emerging as promising candidates due to their unique photophysical characteristics.
This document provides detailed application notes and protocols for the use of a specific this compound-based molecular rotor, (E)-1,2-bis(4-(dimethylamino)phenyl)-1,2-difluoroethene (BDFAS) , as a fluorescent probe for viscosity measurements. The fluorescence of BDFAS is quenched in low-viscosity environments due to the free rotation of its phenyl rings. In viscous media, this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime, providing a sensitive measure of the local viscosity.
Principle of Viscosity Sensing with BDFAS
The viscosity-sensing mechanism of BDFAS is based on the principle of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino groups to the electron-accepting difluoroethene bridge. In a low-viscosity environment, the molecule can readily undergo torsional relaxation to a non-emissive TICT state. However, in a viscous environment, this intramolecular rotation is restricted, forcing the molecule to relax via fluorescence emission from a planar excited state. This results in a direct correlation between the fluorescence quantum yield and lifetime of BDFAS and the viscosity of the surrounding medium.
Quantitative Data
The photophysical properties of BDFAS have been characterized in various solvent systems to establish its viscosity-dependent fluorescence response. The following tables summarize the key quantitative data.
Table 1: Photophysical Properties of BDFAS in Solvents of Varying Viscosity
| Solvent | Viscosity (cP at 298 K) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Dichloromethane | 0.41 | ~380 | ~480 | 0.05 | 0.8 |
| Ethanol | 1.07 | ~380 | ~485 | 0.12 | 1.5 |
| Ethylene Glycol | 16.1 | ~380 | ~490 | 0.45 | 4.2 |
| Glycerol | 934 | ~380 | ~500 | 0.82 | 7.8 |
Experimental Protocols
Protocol 1: In Vitro Viscosity Measurement
This protocol describes the use of BDFAS to measure the viscosity of a solution in a standard laboratory setting.
Materials:
-
BDFAS stock solution (1 mM in DMSO)
-
Solvents of known viscosity (e.g., methanol-glycerol mixtures)
-
Test samples
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or microplates
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of solutions with varying viscosities using methanol-glycerol mixtures.
-
Add BDFAS from the stock solution to each viscosity standard to a final concentration of 1-10 µM.
-
Measure the fluorescence intensity and/or fluorescence lifetime of each standard at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.
-
Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity to generate a calibration curve.
-
-
Measurement of Test Samples:
-
Add BDFAS to the test sample to the same final concentration used for the calibration standards.
-
Measure the fluorescence intensity and/or lifetime of the test sample using the same instrument settings.
-
Determine the viscosity of the test sample by interpolating its fluorescence reading on the calibration curve.
-
Protocol 2: Cellular Viscosity Imaging
This protocol outlines the use of BDFAS for imaging and quantifying viscosity changes within living cells.
Materials:
-
BDFAS stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., HeLa, MCF-7)
-
Fluorescence microscope equipped with a suitable filter set (e.g., DAPI or equivalent) and a fluorescence lifetime imaging (FLIM) module.
-
Glass-bottom dishes or imaging chambers
Procedure:
-
Cell Culture and Staining:
-
Seed cells on glass-bottom dishes and culture overnight to allow for attachment.
-
Prepare a staining solution by diluting the BDFAS stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BDFAS staining solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
-
Fluorescence Imaging:
-
Place the dish on the stage of the fluorescence microscope.
-
Excite the cells at ~380 nm and collect the emission at ~490 nm.
-
Acquire fluorescence intensity and/or FLIM images.
-
Analyze the images to determine the spatial distribution of viscosity within the cells. For FLIM data, a calibration curve relating fluorescence lifetime to viscosity will be required.
-
Visualizations
Caption: Workflow for in vitro viscosity measurement using BDFAS.
Caption: Workflow for cellular viscosity imaging using BDFAS.
Applications in Drug Development
The ability to measure microviscosity has significant implications for drug development.
-
Monitoring Drug Efficacy: Some therapeutic agents exert their effects by altering the cellular microenvironment. BDFAS can be used to monitor these viscosity changes as a readout of drug activity.
-
Investigating Disease Models: Cellular models of diseases such as neurodegeneration and cancer often exhibit altered intracellular viscosity. BDFAS can be used to characterize these models and to screen for compounds that restore normal viscosity.
-
Formulation Development: The viscosity of drug delivery vehicles can impact their stability and release kinetics. BDFAS can be used as a tool to characterize the viscosity of these formulations at the microscale.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Probe concentration too low- Photobleaching- Incorrect filter set | - Increase probe concentration- Reduce excitation light intensity or exposure time- Ensure excitation and emission filters are appropriate for BDFAS |
| High background fluorescence | - Incomplete removal of excess probe- Autofluorescence from cells or medium | - Increase the number of washing steps- Image cells in a phenol red-free medium- Acquire background images and perform background subtraction |
| Inconsistent results | - Temperature fluctuations- Probe aggregation | - Maintain a constant temperature during measurements- Ensure the probe is fully dissolved in the stock solution and diluted properly |
Conclusion
This compound-based fluorescent probes, such as BDFAS, offer a sensitive and reliable method for measuring microviscosity in a variety of research and drug development applications. The protocols and data presented here provide a foundation for the successful implementation of this technology. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
Application of Difluorostilbene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene derivatives have long been investigated as robust blue-emitting materials in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent color purity. The introduction of fluorine atoms into the stilbene backbone, creating difluorostilbene and other fluorinated analogues, offers a strategic approach to enhance key properties of these emitters. Fluorination can modulate the electronic and photophysical characteristics of the molecule, leading to improved device performance, including higher efficiency, enhanced color stability, and longer operational lifetimes. These attributes make fluorinated stilbene derivatives promising candidates for the development of high-performance blue OLEDs, a critical component for full-color displays and solid-state lighting applications.
This document provides a detailed overview of the application of diarylamino-substituted this compound derivatives as blue dopants in OLEDs. It includes a summary of their performance data, detailed experimental protocols for device fabrication and material synthesis, and visualizations of key structures and workflows.
Data Presentation: Performance of Diarylamino-Substituted Stilbene Derivatives in OLEDs
The following table summarizes the electroluminescent performance of OLEDs using various diarylamino-substituted stilbene derivatives as blue dopants in an ADN (9,10-di(naphth-2-yl)anthracene) host.
| Dopant | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A @ 20 mA/cm²) | Power Efficiency (lm/W @ 20 mA/cm²) | CIE Coordinates (x, y @ 10.0 V) |
| 1 | - | - | - | (0.158, 0.177) |
| 2 | - | - | - | (0.174, 0.264) |
| 3 | - | - | - | (0.154, 0.185) |
| 4 | 12590 | 9.10 | 3.73 | (0.155, 0.195)[1] |
| 5 | - | - | - | (0.170, 0.224) |
Data sourced from a study on a series of diarylamino-substituted stilbene derivatives.[1] "Dopant 4" is 4,4′-bis(9,9-diethylfluoren-2-yl-3,5-di-tert-butylphenylamino)stilbene.
Experimental Protocols
I. Synthesis of Diarylamino-Substituted Stilbene Derivatives
A general and effective method for synthesizing stilbene derivatives is the Horner-Wadsworth-Emmons reaction. This approach offers good control over the stereochemistry to yield the desired (E)-stilbene isomer.
Protocol:
-
Phosphonate Ester Synthesis:
-
React an appropriate benzyl halide with triethyl phosphite at reflux to yield the corresponding diethyl benzylphosphonate.
-
Purify the product by distillation under reduced pressure.
-
-
Wittig-Horner Reaction:
-
Prepare a solution of the diethyl benzylphosphonate in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Add a strong base, for example, sodium hydride (NaH) or potassium tert-butoxide, at 0°C to deprotonate the phosphonate, forming the ylide.
-
Slowly add a solution of the desired benzaldehyde derivative (containing the diarylamino substituents) in THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diarylamino-substituted stilbene derivative.
-
II. OLED Device Fabrication
The following protocol describes the fabrication of a multilayered OLED using thermal evaporation in a high-vacuum environment.
Device Structure: ITO / NPB (70 nm) / ADN:Dopant (2%) (30 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (150 nm)
Materials:
-
Substrate: Indium tin oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB)
-
Emitting Layer (EML): ADN host doped with 2% of the diarylamino-substituted stilbene derivative
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Electron Injection Layer (EIL): Lithium fluoride (LiF)
-
Cathode: Aluminum (Al)
Protocol:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading them into the deposition chamber to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Place the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.
-
Deposit the organic layers sequentially by thermal evaporation from resistively heated quartz crucibles.
-
Deposit a 70 nm thick layer of NPB as the hole transport layer.
-
Co-evaporate ADN and the diarylamino-substituted stilbene dopant from separate sources to form a 30 nm thick emitting layer with a doping concentration of 2%.
-
Deposit a 30 nm thick layer of Alq3 as the electron transport layer.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 150 nm thick layer of Al as the cathode.
-
The deposition rates and thicknesses of all layers should be monitored in situ using a quartz crystal microbalance.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers from moisture and oxygen.
-
Encapsulate the devices using a UV-curable epoxy resin and a glass lid.
-
III. Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra of the fabricated OLEDs using a spectroradiometer.
-
Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates from the EL spectra.
-
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Measure the current density-voltage and luminance-voltage characteristics using a source meter and a photometer.
-
Determine the turn-on voltage, which is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
-
Efficiency Measurements:
-
Calculate the current efficiency (in cd/A) and power efficiency (in lm/W) from the J-V-L data.
-
The external quantum efficiency (EQE) can also be determined from the luminance, current, and EL spectrum.
-
Mandatory Visualizations
Caption: Molecular structure of a generic this compound derivative.
References
Application Notes and Protocols for the Incorporation of Difluorostilbene into Polymer Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Difluorostilbene moieties are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, including high quantum yields and tunable emission spectra, as well as their potential biological activity. Incorporating these rigid, photoactive units into polymer chains can lead to materials with enhanced thermal stability, specific optoelectronic properties, and novel applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as scaffolds in drug delivery systems. This document provides detailed protocols for the synthesis of a this compound-containing monomer and its subsequent incorporation into polymer chains via Suzuki polycondensation and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.
Section 1: Synthesis of a this compound Monomer for Suzuki Polycondensation
A key step in the incorporation of this compound into a polymer backbone is the synthesis of a suitable bifunctional monomer. Here, we describe a plausible synthetic route to 4,4'-dibromo-2,2'-difluorostilbene, a monomer suitable for Suzuki polycondensation.
Protocol 1: Synthesis of 4,4'-dibromo-2,2'-difluorostilbene
This protocol is a hypothetical multi-step synthesis based on established organic chemistry reactions.
Step 1a: Synthesis of (4-bromo-2-fluorophenyl)methanol
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 1b: Synthesis of 4-bromo-2-fluorobenzyl bromide
-
Dissolve (4-bromo-2-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add phosphorus tribromide (PBr3, 0.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 1c: Synthesis of a phosphonium salt
-
Reflux a mixture of 4-bromo-2-fluorobenzyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) in toluene for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to obtain the phosphonium salt.
Step 1d: Wittig Reaction to form 4,4'-dibromo-2,2'-difluorostilbene
-
Suspend the phosphonium salt (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 4,4'-dibromo-2,2'-difluorostilbene.
Caption: Synthetic workflow for 4,4'-dibromo-2,2'-difluorostilbene.
Section 2: Polymerization Protocols
Protocol 2: Suzuki Polycondensation of 4,4'-dibromo-2,2'-difluorostilbene
This protocol describes the copolymerization of the synthesized this compound monomer with a fluorene-based diboronic acid ester.
Materials:
-
4,4'-dibromo-2,2'-difluorostilbene (1.0 eq)
-
9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.01 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)3, 0.04 eq)
-
Potassium carbonate (K2CO3, 4.0 eq)
-
Anhydrous toluene and deionized water
Procedure:
-
In a Schlenk flask, combine 4,4'-dibromo-2,2'-difluorostilbene, 9,9-dioctyl-2,7-bis(pinacolato)fluorene, Pd2(dba)3, and P(o-tol)3.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via cannula.
-
Separately, prepare a 2 M aqueous solution of K2CO3 and degas by bubbling with argon for 30 minutes.
-
Add the K2CO3 solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour it into a mixture of methanol and water (1:1 v/v).
-
Filter the precipitated polymer and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.
Application Notes and Protocols for Live-Cell Imaging Using Difluorostilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of difluorostilbene derivatives as fluorescent probes for live-cell imaging. The content includes a summary of their photophysical properties, detailed experimental protocols for their application, and an example of their potential use in studying cellular signaling pathways.
Introduction to this compound Derivatives in Live-Cell Imaging
This compound derivatives are a class of fluorescent molecules that are gaining attention in the field of live-cell imaging. Their rigid, planar structure, and the electron-donating and -accepting groups attached to the stilbene backbone give rise to favorable photophysical properties, including high fluorescence quantum yields and photostability. These characteristics make them suitable for a range of live-cell imaging applications, from visualizing subcellular structures to tracking dynamic cellular processes.
One notable application of stilbene-based probes is in the detection of amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease.[1][2][3] Fluorinated stilbene derivatives, in particular, have been developed for this purpose, demonstrating high binding affinity to Aβ aggregates.[1][2] While many of these have been developed for positron emission tomography (PET) imaging, the core structure's fluorescent properties are being explored for fluorescence microscopy.
Photophysical Properties of Stilbene Derivatives
The photophysical properties of stilbene derivatives are crucial for their effectiveness as fluorescent probes. These properties, including absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, determine the optimal settings for microscopy and the brightness of the probe. While specific data for a broad range of this compound derivatives for live-cell imaging is still emerging, the following table summarizes the photophysical properties of some representative methoxy-trans-stilbene derivatives to illustrate the typical characteristics of this class of compounds.[4]
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Solvent |
| Methoxy-trans-stilbene 1 | 320 | 378 | 30,000 | 0.50 | Dichloromethane |
| Methoxy-trans-stilbene 2 | 322 | 380 | 32,000 | 0.65 | Dichloromethane |
| Methoxy-trans-stilbene 3 | 325 | 385 | 28,000 | 0.45 | Dichloromethane |
| Methoxy-trans-stilbene 4 | 330 | 390 | 35,000 | 0.70 | Dichloromethane |
Note: The photophysical properties of stilbene derivatives can be significantly influenced by their substitution pattern and the solvent environment. The data presented here are for methoxy-substituted trans-stilbenes and serve as an example of the characteristics of this compound class.[4]
Experimental Protocols
General Protocol for Live-Cell Imaging with Stilbene-Based Probes
This protocol provides a general guideline for staining live cells with stilbene-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed, serum-free cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is common.
-
Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the probe and cell type.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable excitation and emission filter set for the specific this compound derivative. Acquire images using the lowest possible laser power to minimize phototoxicity.
Protocol for Imaging Amyloid-β Plaques in a Cell Model
This protocol is adapted for the use of stilbene-based probes to visualize amyloid-β aggregates in a cellular model.
Materials:
-
Cell line capable of producing Aβ aggregates (e.g., transfected SH-SY5Y cells)
-
This compound derivative targeting Aβ
-
Other materials as listed in the general protocol
Procedure:
-
Cell Culture and Induction: Culture the Aβ-producing cell line according to standard protocols. If necessary, induce the expression of Aβ peptides.
-
Probe Staining: Follow steps 2-5 of the general live-cell imaging protocol.
-
Co-staining (Optional): To confirm the localization of the probe to amyloid plaques, a co-stain with a known amyloid-binding dye (e.g., Thioflavin T) can be performed.
-
Imaging: Acquire fluorescence images, paying close attention to the subcellular localization of the this compound probe's signal. A specific accumulation in punctate structures is expected for Aβ aggregate binding.
Signaling Pathway Analysis
While direct studies of this compound derivatives modulating specific signaling pathways are still emerging, related stilbenoid compounds have been shown to impact cellular signaling. For instance, pterostilbene, a naturally occurring stilbenoid, has been demonstrated to attenuate oxidative stress and inflammation by modulating the MAPKs/NF-κB signaling pathway. This suggests the potential for designing this compound derivatives that can act as probes or modulators for this and other critical cellular pathways.
Below is a conceptual diagram illustrating the MAPKs/NF-κB signaling pathway, which is a key regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral infections.
This diagram illustrates how an external stimulus like Lipopolysaccharide (LPS) can trigger two major downstream cascades: the NF-κB and the MAPK pathways, both culminating in the transcription of inflammatory genes. This compound derivatives could potentially be designed to either fluoresce upon binding to a specific kinase in this pathway or to modulate the activity of these kinases, with their cellular effects monitored by live-cell imaging.
Experimental Workflow
The following diagram outlines the general workflow for utilizing this compound derivatives in live-cell imaging experiments, from initial probe selection to final data analysis.
This workflow highlights the key stages involved in a successful live-cell imaging experiment using this compound probes. Careful optimization at each step is critical for obtaining high-quality, reproducible data.
Conclusion
This compound derivatives represent a promising class of fluorescent probes for live-cell imaging. Their tunable photophysical properties and potential for specific targeting make them valuable tools for studying cellular structures and dynamic processes. Further research into the synthesis of novel this compound probes with optimized properties and the exploration of their applications in studying complex cellular signaling pathways will undoubtedly expand their utility in cell biology and drug discovery.
References
- 1. F-18 Stilbenes As PET Imaging Agents For Detecting β-Amyloid Plaques In The Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer’s Disease: A Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils | Semantic Scholar [semanticscholar.org]
- 4. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of Difluorostilbene
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorostilbene, a fluorinated derivative of stilbene, serves as a valuable molecular probe in various scientific domains, including materials science and drug development. Its photophysical properties, particularly its fluorescence lifetime and quantum yield, are highly sensitive to the local microenvironment. This sensitivity makes this compound an excellent candidate for use as a molecular rotor to probe viscosity and molecular confinement. Time-Resolved Fluorescence Spectroscopy (TRFS), especially the Time-Correlated Single Photon Counting (TCSPC) technique, is a powerful method for characterizing the excited-state dynamics of such fluorophores.
This document provides a detailed overview of the application of TRFS to study this compound, including experimental protocols, data analysis guidelines, and a summary of its photophysical properties. The primary focus is on understanding the trans-cis photoisomerization process, which is fundamental to its behavior as a molecular probe.
Photophysical Dynamics of this compound
Upon absorption of a photon, trans-difluorostilbene is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several competing pathways:
-
Fluorescence: Radiative decay from the S₁ state, emitting a photon. This process is characterized by the fluorescence lifetime (τ) and quantum yield (Φ).
-
Non-radiative Decay: Internal conversion from the S₁ to the S₀ state without photon emission.
-
Photoisomerization: Twisting around the central double bond from the trans* configuration to a perpendicular state (P*), which then decays to either the trans or cis ground state. This isomerization is a non-radiative decay pathway that significantly influences the fluorescence lifetime and quantum yield.
The efficiency of these decay pathways is strongly influenced by the solvent environment. In low-viscosity solvents, the molecule can twist more freely, leading to efficient photoisomerization and consequently, a shorter fluorescence lifetime and lower quantum yield. Conversely, in more viscous or sterically hindered environments, the twisting motion is restricted, which suppresses the isomerization pathway and leads to an increase in both fluorescence lifetime and quantum yield.
A simplified diagram illustrating these photophysical processes is presented below.
Application Notes and Protocols for the Synthesis of Difluorostilbenes via the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2][3] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to predominantly yield (E)-alkenes.[1][2] Key advantages of the HWE reaction over the traditional Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[4]
Difluorostilbenes, diarylethenes featuring two fluorine atoms on the phenyl rings, are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The HWE reaction provides a reliable and stereoselective method for accessing these valuable compounds. This document provides detailed protocols and application data for the synthesis of difluorostilbenes using the HWE reaction.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble dialkyl phosphate salt.
The stereochemical outcome of the HWE reaction is generally high, favoring the formation of the thermodynamically more stable (E)-alkene.[1][2] This selectivity is influenced by several factors, including the steric bulk of the reactants and the reaction conditions. Conditions that allow for the equilibration of the intermediates, such as higher temperatures, tend to enhance the (E)-selectivity.[2]
Below is a diagram illustrating the generally accepted reaction mechanism for the Horner-Wadsworth-Emmons reaction.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Data Presentation: Synthesis of Difluorostilbene Derivatives
The following tables summarize the synthesis of various this compound derivatives via the Horner-Wadsworth-Emmons reaction, detailing the reactants, reaction conditions, and yields.
Table 1: Synthesis of Symmetrically Substituted Difluorostilbenes
| Entry | Aldehyde | Phosphonate | Base | Solvent | Yield (%) | Product |
| 1 | 4-Fluorobenzaldehyde | Diethyl (4-fluorobenzyl)phosphonate | NaH | THF | >95 (E) | 4,4'-Difluorostilbene |
| 2 | 2-Fluorobenzaldehyde | Diethyl (2-fluorobenzyl)phosphonate | NaOMe | MeOH | 72 (E/Z = 47/25) | 2,2'-Difluorostilbene[2] |
Table 2: Synthesis of Asymmetrically Substituted Difluorostilbenes
| Entry | Aldehyde | Phosphonate | Base | Solvent | Yield (%) | Product |
| 1 | 2-Fluorobenzaldehyde | Diethyl benzylphosphonate | NaOMe | MeOH | 81 (E/Z = 51/30) | 2-Fluorostilbene[2] |
| 2 | 4-Fluorobenzaldehyde | Diethyl benzylphosphonate | NaOMe | MeOH | >95 (E) | 4-Fluorostilbene |
Note: The yields and stereoselectivity are highly dependent on the specific reaction conditions and the electronic and steric properties of the substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-4,4'-Difluorostilbene
This protocol describes the synthesis of (E)-4,4'-difluorostilbene from 4-fluorobenzaldehyde and diethyl (4-fluorobenzyl)phosphonate using sodium hydride as the base.
Materials:
-
Diethyl (4-fluorobenzyl)phosphonate
-
4-Fluorobenzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-fluorobenzyl)phosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine suspension.
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (E)-4,4'-difluorostilbene.
-
Protocol 2: Preparation of Diethyl Benzylphosphonate Reagents via the Michaelis-Arbuzov Reaction
The phosphonate ester starting materials are typically synthesized via the Michaelis-Arbuzov reaction.
Materials:
-
Appropriately substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted benzyl bromide (1.0 equivalent) and triethyl phosphite (1.1 to 1.5 equivalents).
-
Heat the reaction mixture at reflux (typically 150-160 °C) for 4-6 hours under an inert atmosphere. The reaction progress can be monitored by observing the evolution of ethyl bromide.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to yield the crude diethyl benzylphosphonate.
-
The product can be further purified by vacuum distillation if necessary.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis of difluorostilbenes using the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for this compound synthesis.
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly effective and reliable method for the stereoselective synthesis of (E)-difluorostilbenes. The reaction conditions can be tailored to accommodate a variety of substituted difluorobenzaldehydes and benzylphosphonates. The straightforward purification process and high yields make this reaction particularly suitable for applications in drug discovery and materials science where the synthesis of these fluorinated scaffolds is essential.
References
Difluorostilbene: A Versatile Building Block for High-Performance Liquid Crystals
Application Notes and Protocols
Difluorostilbene derivatives are a critical class of compounds in the development of advanced liquid crystalline materials. The incorporation of fluorine atoms into the stilbene core significantly influences the molecule's electronic and steric properties, leading to materials with desirable characteristics for a range of applications, most notably in liquid crystal displays (LCDs). These characteristics often include a broad nematic phase, high birefringence, and tailored dielectric anisotropy. This document provides an overview of the application of this compound in liquid crystals, along with detailed protocols for their synthesis and characterization.
Core Concepts
The strategic placement of fluorine atoms on the stilbene backbone allows for the fine-tuning of key liquid crystal properties. Lateral fluorine substitution, for instance, can lower melting points and enhance negative dielectric anisotropy, which is crucial for technologies like vertical alignment (VA) LCDs.[1][2] The strong C-F bond also imparts chemical stability to the final material.[1] The synthesis of these materials typically involves standard organic chemistry reactions, with purification and characterization being critical steps to ensure high purity and performance.
Synthesis of a this compound-Based Liquid Crystal: An Exemplary Protocol
The following protocol describes the synthesis of a representative this compound-based liquid crystal, 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate), via an esterification reaction.[1]
Materials:
-
2,3-difluoro-4-hydroxybenzoic acid
-
Octyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydroquinone
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Toluene
-
Ethanol
-
Silica gel for column chromatography
Protocol:
-
Synthesis of 2,3-difluoro-4-octyloxybenzoic acid:
-
In a round-bottom flask, dissolve 2,3-difluoro-4-hydroxybenzoic acid in DMF.
-
Add potassium carbonate and octyl bromide.
-
Heat the mixture and stir until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product to obtain 2,3-difluoro-4-octyloxybenzoic acid.
-
-
Esterification with Hydroquinone:
-
Dissolve 2,3-difluoro-4-octyloxybenzoic acid and hydroquinone in DCM.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate, dry the organic layer, and evaporate the solvent.
-
-
Purification:
Experimental Workflow for Synthesis and Purification
Characterization Protocols
The synthesized this compound liquid crystals are characterized to determine their chemical structure, thermal behavior, and physical properties.
1. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The chemical structure of the synthesized product is confirmed using an FTIR spectrometer.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent like CDCl3 to further verify the molecular structure.[1][3]
2. Thermal and Mesomorphic Characterization:
-
Differential Scanning Calorimetry (DSC): Phase transition temperatures and associated enthalpy changes are determined using DSC. The sample is typically heated and cooled in a sealed aluminum pan at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.[1][3]
-
Polarizing Optical Microscopy (POM): The liquid crystalline phases are identified by observing the textures of the sample between crossed polarizers on a hot stage.[3] For example, a nematic phase may exhibit schlieren textures, while a smectic A phase can show focal conic fans.[3]
3. Physical Property Measurement:
-
Dielectric Spectroscopy: The dielectric anisotropy (Δε) is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This is a crucial parameter for display applications.
-
Birefringence Measurement: The optical anisotropy (Δn), or birefringence, is another key property for display applications and can be measured using various optical techniques.[4]
Characterization Workflow
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound-based liquid crystals.
Table 1: Phase Transition Temperatures and Enthalpies
| Compound | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |
| 5OFB | Crystal to Isotropic | 180.81 | 0.76 | [3] |
| Isotropic to Nematic | 179.29 | 0.97 | [3] | |
| Nematic to Crystal | 65.98 | 44.16 | [3] | |
| 12OFB | Crystal to Isotropic | 149.55 | 0.71 | [3] |
| Isotropic to Smectic A | 146.02 | 1.21 | [3] | |
| Smectic A to Crystal | 59.32 | 70.04 | [3] | |
| S1 | Crystal to Smectic B | 56.4 | - | [1] |
| Smectic B to Isotropic | 101.5 | - | [1] |
Table 2: Physical Properties of this compound Liquid Crystals
| Property | Description | Typical Values | Significance |
| Dielectric Anisotropy (Δε) | Difference between dielectric permittivity parallel and perpendicular to the director. | Can be positive or negative depending on molecular structure.[5][6] | Determines the switching behavior in an electric field. Negative Δε is crucial for VA-LCDs.[5] |
| Birefringence (Δn) | Difference between the refractive indices for light polarized parallel and perpendicular to the director. | High values are often desirable. | Affects the contrast and response time of LCDs.[7] |
| Clearing Point (Tc) | Temperature at which the liquid crystal transitions to the isotropic liquid phase. | Varies widely based on molecular structure. | Defines the upper operating temperature of the device.[8] |
| Viscosity | Resistance to flow. | Low viscosity is preferred. | Influences the switching speed of the LCD.[9] |
Applications in Drug Development
While the primary application of this compound-based liquid crystals is in display technologies, their unique properties also open up possibilities in other fields. In the context of drug development, liquid crystal-based systems are being explored for:
-
Drug Delivery: The ordered structures of liquid crystals can be used to encapsulate and control the release of therapeutic agents.
-
Biosensing: The sensitivity of liquid crystalline phases to molecular interactions at surfaces can be harnessed to detect biological molecules and events.
The ability to precisely engineer the properties of this compound-based liquid crystals through synthetic chemistry makes them promising candidates for the development of novel materials for these and other advanced applications.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Birefringence Liquid Crystals [mdpi.com]
- 8. autex.spb.su [autex.spb.su]
- 9. The Characteristics of Liquid Crystal Materials for TFT LCD Screens [proculustech.com]
Application Notes and Protocols for the Synthesis of Stilbene Analogues via Perkin Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of stilbene analogues using the Perkin condensation reaction. Stilbenoids are a class of compounds possessing a 1,2-diphenylethylene core structure and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The Perkin condensation offers a classical and effective method for the synthesis of α,β-unsaturated aromatic acids, which can be subsequently decarboxylated to yield stilbenes.
Introduction to the Perkin Condensation
The Perkin condensation is an organic reaction that involves the base-catalyzed condensation of an aromatic aldehyde with a carboxylic acid anhydride.[1][2] When phenylacetic acid is used in conjunction with acetic anhydride, the reaction yields an α-phenylcinnamic acid intermediate. This intermediate can then undergo decarboxylation to produce the corresponding stilbene.[3] The reaction is typically carried out at elevated temperatures in the presence of a weak base, such as triethylamine or an alkali salt of the carboxylic acid.[4][5]
Key Advantages of the Perkin Condensation for Stilbene Synthesis:
-
Convergent Synthesis: It allows for the coupling of two key aromatic fragments in a single reaction vessel.
-
Access to Diverse Analogues: By varying the substituted benzaldehydes and phenylacetic acids, a wide array of stilbene analogues can be synthesized.[3]
-
Established Methodology: The reaction is well-documented in the chemical literature, providing a solid foundation for procedural development.
Experimental Protocols
Detailed methodologies for the synthesis of representative stilbene analogues are provided below. These protocols are intended as a guide and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of (E)-α-Phenyl-4-methoxycinnamic Acid
This protocol details the synthesis of an α-phenylcinnamic acid intermediate, a direct precursor to a methoxy-substituted stilbene analogue.
Materials:
-
4-Methoxybenzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Triethylamine
-
Sodium carbonate solution (10% w/v)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzaldehyde (1.0 eq), phenylacetic acid (1.0 eq), and acetic anhydride (3.0 eq).
-
Addition of Base: Slowly add triethylamine (2.5 eq) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium carbonate. Stir until the excess acetic anhydride is hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted aldehyde.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the crude product from ethanol/water to yield pure (E)-α-phenyl-4-methoxycinnamic acid.
Protocol 2: Decarboxylation to (E)-4-Methoxystilbene
This protocol describes the decarboxylation of the α-phenylcinnamic acid intermediate to the final stilbene product.
Materials:
-
(E)-α-Phenyl-4-methoxycinnamic acid
-
Copper powder
-
Quinoline
-
Hydrochloric acid (10% v/v)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend (E)-α-phenyl-4-methoxycinnamic acid (1.0 eq) and copper powder (catalytic amount) in quinoline.
-
Reaction: Heat the mixture to 200-220 °C and maintain until gas evolution (CO2) ceases. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into an excess of 10% hydrochloric acid.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with 10% HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-4-methoxystilbene.
Data Presentation
The following tables summarize quantitative data for a selection of stilbene analogues synthesized via the Perkin condensation.
Table 1: Synthesis of Stilbene Analogues - Reaction Yields
| Entry | Aromatic Aldehyde | Phenylacetic Acid Derivative | Product | Yield (%) | Reference(s) |
| 1 | Benzaldehyde | Phenylacetic acid | α-Phenyl-trans-cinnamic acid | 96 | [2][6] |
| 2 | 4-Methoxybenzaldehyde | Phenylacetic acid | (E)-α-Phenyl-4-methoxycinnamic acid | ~60 | [3][7] |
| 3 | 4-Chlorobenzaldehyde | Phenylacetic acid | (E)-α-Phenyl-4-chlorocinnamic acid | - | |
| 4 | 3,4-Dimethoxybenzaldehyde | Phenylacetic acid | (E)-α-Phenyl-3,4-dimethoxycinnamic acid | - | |
| 5 | Benzaldehyde | 4-Nitrophenylacetic acid | (E)-4-Nitro-α-phenylcinnamic acid | - |
Note: Yields are for the α-phenylcinnamic acid intermediate unless otherwise specified. Decarboxylation yields are typically in the range of 70-80%.[3]
Table 2: Spectroscopic Data for Selected Stilbene Analogues
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (E)-Stilbene | 7.53 (d, 4H), 7.37 (t, 4H), 7.27 (t, 2H), 7.11 (s, 2H) | 137.3, 128.7, 127.6, 126.5 |
| (E)-4-Methoxystilbene | 7.48 (d, 2H), 7.44 (d, 2H), 7.35 (t, 2H), 7.24 (t, 1H), 7.08 (s, 2H), 6.91 (d, 2H), 3.84 (s, 3H) | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.3 |
Table 3: Anticancer Activity of Selected Stilbene Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Resveratrol | MCF-7 (Breast) | ~25-50 | |
| Pterostilbene | HCT-116 (Colon) | ~10-20 | |
| Combretastatin A-4 | A549 (Lung) | <0.01 |
Mandatory Visualizations
Logical Workflow for Stilbene Analogue Synthesis via Perkin Condensation
Caption: General workflow for synthesizing stilbene analogues.
Signaling Pathway Modulation by Stilbene Analogues (e.g., Resveratrol)
Caption: Key signaling pathways affected by stilbene analogues.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-Difluorostilbene
Welcome to the technical support center for the synthesis of trans-difluorostilbene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve the yield of trans-difluorostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing trans-difluorostilbene?
A1: Several classical and modern synthetic methods are available, each with distinct advantages. The most common routes include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Heck reaction, Suzuki-Miyaura coupling, and McMurry coupling.[1][2] The choice of method often depends on the available starting materials, desired scale, and the specific substitution pattern of the fluorine atoms.
Q2: Why is achieving a high yield of the trans isomer specifically challenging?
A2: Many olefination reactions produce a mixture of trans (E) and cis (Z) isomers. The final E/Z ratio is influenced by reaction kinetics, thermodynamic stability of the products and intermediates, and the specific reaction conditions. For instance, non-stabilized ylides in the Wittig reaction typically favor the cis isomer, while stabilized ylides favor the trans isomer.[3] Post-synthesis isomerization, often catalyzed by a trace of iodine or acid, can be employed to convert the thermodynamically less stable cis isomer to the trans isomer.[4]
Q3: How does the presence of fluorine atoms on the aromatic rings affect the synthesis?
A3: Fluorine atoms are strongly electron-withdrawing, which can significantly alter the electronic properties of the starting materials and intermediates.[5] This can influence reaction rates and regioselectivity. For example, in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reaction, the electronic nature of the fluorinated aryl halide can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[6][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of trans-difluorostilbene.
Problem 1: Low Overall Yield
Q: My reaction has a very low yield. What are the common causes and how can I address them?
A: Low yield can stem from several factors, including incomplete reaction, formation of side products, or product degradation. Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Problem 2: Poor trans:cis (E:Z) Isomer Selectivity
Q: My product is a mixture of trans and cis isomers. How can I improve the selectivity for the desired trans isomer?
A: Achieving high trans selectivity is a common challenge. The strategy depends heavily on the chosen synthetic method.
-
For Wittig & HWE Reactions: The nature of the phosphonium ylide or phosphonate carbanion is critical.
-
Stabilized Ylides/Carbanions: These reagents (containing an electron-withdrawing group like -COOR or -CN) are more stable and react under thermodynamic control, generally favoring the formation of the trans (E) alkene.[3]
-
Non-Stabilized Ylides: Alkyl-substituted ylides are highly reactive and typically react under kinetic control, leading predominantly to the cis (Z) alkene.[3]
-
Solution: If using a Wittig-type reaction, choose a phosphonate reagent for an HWE reaction, which almost always gives high E-selectivity.
-
-
For Cross-Coupling Reactions (Heck, Suzuki): While often highly stereoselective, issues can arise.
-
Heck Reaction: The reaction is generally highly selective for the trans product.[6] Poor selectivity could indicate a competing reaction pathway. Ensure that your starting vinyl partner is pure and that the reaction conditions do not promote isomerization.
-
Suzuki Coupling: This reaction is stereospecific. The geometry of the starting vinyl boronic acid/ester will be retained in the product. To get trans-difluorostilbene, you must start with a trans-vinylboron reagent.
-
-
Post-Reaction Isomerization: If you obtain a mixture of isomers, you can often convert the cis isomer to the more stable trans isomer.
-
Method: Dissolve the isomer mixture in a suitable solvent (e.g., toluene or hexane) and add a catalytic amount of iodine (I₂). Heat the mixture under reflux and monitor the isomerization by TLC or GC.[4]
-
Problem 3: Difficulty with Product Purification
Q: How can I effectively separate the trans-difluorostilbene from the cis isomer and other byproducts?
A: The separation strategy relies on the different physical properties of the isomers and byproducts.
-
Recrystallization: trans-Stilbenes are often more crystalline and less soluble than their cis counterparts due to their higher molecular symmetry. Recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture) can be a highly effective method for isolating the pure trans isomer.
-
Column Chromatography: Silica gel chromatography is a standard method for purification.
-
Solvent System: A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, is typically effective.
-
Separation: The trans isomer is generally less polar and will elute before the cis isomer. The separation can be monitored by TLC.
-
-
Byproduct-Specific Issues:
-
Triphenylphosphine Oxide (from Wittig): This is a common and often troublesome byproduct. It can co-elute with the product. Some strategies to remove it include:
-
Precipitating it from a non-polar solvent like ether or hexane.
-
Converting it to a water-soluble salt with an acid wash if applicable.
-
Using a Horner-Wadsworth-Emmons reaction instead, which produces a water-soluble phosphate byproduct that is easily removed during aqueous workup.
-
-
Key Synthetic Methodologies and Protocols
Below are overviews of two common synthetic methods with optimization data and detailed protocols.
The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an aryl halide (e.g., a fluorinated iodobenzene) and an alkene (e.g., styrene). It is known for its excellent trans selectivity.[6]
General Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Table 1: Optimization of Heck Reaction Conditions
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is often highly effective and phosphine-free.[8] | [8][9] |
| Base | K₂CO₃, Et₃N, KOAc | An inorganic base like K₂CO₃ is common and effective.[9] | [9][10] |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents like DMF are standard.[10] Adding water can sometimes improve results.[8] | [8][10] |
| Temperature | 80 - 140 °C | Higher temperatures (100-120°C) are typically required for complete conversion.[10] | [10] |
| Additives | None, Phosphine Ligands | Phosphine-free systems often work well, reducing cost and byproducts.[6][8] |[6][8] |
Detailed Experimental Protocol (Heck Reaction)
-
To a dry three-necked flask equipped with a condenser and magnetic stirrer, add the fluorinated aryl iodide (1.0 equiv.), the corresponding styrene (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe.
-
Bubble the inert gas through the stirred solution for 20 minutes to degas the solvent.
-
Add Palladium(II) acetate (1-2 mol%) to the flask.
-
Heat the reaction mixture to 120 °C and stir until TLC analysis indicates complete consumption of the aryl iodide (typically 3-6 hours).[10]
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trans-difluorostilbene.
The Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. To favor the trans isomer, a stabilized ylide is typically used.[3]
Table 2: Optimization of Wittig Reaction Conditions
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Ylide Type | Stabilized vs. Non-stabilized | Stabilized ylides (e.g., from Ph₃P=CHCO₂Et) give predominantly trans products. Non-stabilized ylides (e.g., from Ph₃P=CH₂) give mainly cis. | [3] |
| Base | NaH, KOtBu, NaOMe | The choice of base depends on the pKa of the phosphonium salt. KOtBu and NaH are common for less acidic salts.[11] | [3][11] |
| Solvent | THF, DMSO, Toluene | Anhydrous THF is a very common and effective solvent.[4][11] | [4][11] |
| Temperature | -78 °C to reflux | Ylide generation is often done at 0 °C, followed by reaction with the aldehyde at room temperature or with gentle heating.[11] | [11] |
| Additives | LiCl, NaI | Salt additives can sometimes influence stereoselectivity, though this is more pronounced for non-stabilized ylides. |[12] |
Detailed Experimental Protocol (Wittig Reaction with Stabilized Ylide)
-
In a dry, inert-atmosphere flask, suspend the substituted benzyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as potassium t-butoxide (KOtBu) (1.1 equiv.), portion-wise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of the fluorinated benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Triphenylphosphine oxide can be a difficult-to-remove byproduct. A hexane/ether eluent system is often effective for separating it from the desired stilbene.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Difluorostilbene
Welcome to the technical support center for difluorostilbene fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low fluorescence quantum yield in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my research?
A1: Fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often desirable for applications requiring bright fluorescent probes, such as in bioimaging and sensing, as it directly correlates with the intensity of the fluorescence signal.
Q2: I am observing a lower than expected fluorescence quantum yield for my this compound compound. What are the common causes?
A2: Several factors can contribute to a low fluorescence quantum yield in this compound derivatives. These can be broadly categorized as:
-
Environmental Factors:
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[1]
-
Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity and quantum yield due to increased non-radiative decay processes.[2][3]
-
Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can quench fluorescence, reducing the quantum yield.[4]
-
-
Intrinsic Molecular Properties:
-
Substitution Pattern: The position and nature of substituents on the stilbene backbone can dramatically alter the photophysical properties, including the quantum yield.
-
Molecular Aggregation: At high concentrations, this compound molecules may aggregate, leading to a phenomenon known as aggregation-caused quenching (ACQ), which significantly lowers the quantum yield in solution.[1]
-
Q3: How does the solvent environment affect the quantum yield of this compound?
A3: The solvent can influence the quantum yield through several mechanisms. Polar solvents can stabilize the excited state of polar fluorophores, which can either enhance or reduce the quantum yield depending on the specific interactions and the structure of the this compound derivative. For some fluorophores, increasing solvent polarity can lead to a decrease in quantum yield. It is crucial to select a solvent that is compatible with your compound and experimental setup.
Q4: Can temperature fluctuations during my experiment impact the fluorescence quantum yield?
A4: Yes, temperature is a critical parameter. An increase in temperature generally enhances non-radiative decay pathways, such as vibrational relaxation and internal conversion, which compete with fluorescence emission, thereby lowering the quantum yield.[2][3] For sensitive measurements, it is important to maintain a stable and controlled temperature.
Q5: What is aggregation-caused quenching (ACQ) and how can I prevent it?
A5: Aggregation-caused quenching is a phenomenon where the fluorescence of a fluorophore is reduced or completely quenched at high concentrations in solution or in the solid state due to the formation of non-emissive aggregates. To mitigate ACQ, you can:
-
Work with dilute solutions (typically in the micromolar range or lower).
-
Choose a solvent in which your this compound derivative is highly soluble.
-
Incorporate bulky substituents into the molecular structure to sterically hinder aggregation.
Troubleshooting Guides
Issue 1: Consistently Low Quantum Yield in Solution
If you are consistently observing a low quantum yield for your this compound derivative in solution, follow these troubleshooting steps:
Troubleshooting Workflow for Low Quantum Yield in Solution
Caption: A stepwise guide to troubleshooting low quantum yield in this compound solutions.
Issue 2: Unexpected Shifts in Emission Wavelength
Changes in the emission wavelength can indicate changes in the fluorophore's environment or structure.
Logical Flow for Diagnosing Emission Shifts
Caption: Decision tree to identify the cause of unexpected emission wavelength shifts.
Quantitative Data Tables
The following tables provide a summary of expected fluorescence quantum yields for different classes of stilbene derivatives in various solvents. This data can be used as a reference to evaluate your experimental results. Note: Data for specific this compound isomers is limited in the literature; therefore, data for analogous compounds are provided as a reference.
Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield of Stilbene Derivatives
| Compound | Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |
| trans-Stilbene | Cyclohexane | 2.02 | 1.426 | 0.05 |
| trans-Stilbene | Toluene | 2.38 | 1.497 | 0.04 |
| trans-Stilbene | Dichloromethane | 8.93 | 1.424 | 0.02 |
| trans-Stilbene | Ethanol | 24.55 | 1.361 | 0.01 |
| 4-Aminostilbene | Hexane | 1.88 | 1.375 | 0.03 |
| 4-(N,N-diphenylamino)stilbene | Hexane | 1.88 | 1.375 | 0.57 |
Table 2: Influence of Substituents on the Fluorescence Quantum Yield of Stilbene Derivatives in Hexane
| Substituent (at 4-position) | Fluorescence Quantum Yield (Φf) |
| -H | 0.05 |
| -NH₂ | 0.03 |
| -N(CH₃)₂ | 0.01 |
| -N(Phenyl)₂ | 0.57 |
| -NO₂ | ~0 |
Experimental Protocols
Protocol for Relative Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound sample relative to a known standard.
Workflow for Relative Quantum Yield Measurement
References
- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.aps.org [journals.aps.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difluorostilbene Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with difluorostilbene and enhancing its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound typically low?
This compound possesses a hydrophobic molecular structure, characteristic of stilbene derivatives. This non-polar nature leads to poor interaction with polar water molecules, resulting in low aqueous solubility.[1] The planarity and symmetry of the molecule can also contribute to a stable crystal lattice, further hindering dissolution.[2][3]
Q2: What are the primary methods for increasing the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[4]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules.[5][6][7][8]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[9][10][11][12][13]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area for dissolution.[14][15][16][17][18]
-
pH Adjustment: For ionizable compounds, modifying the pH of the solution can increase solubility. However, the ionizability of this compound would need to be considered.[19]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
The selection of a method depends on several factors, including the specific experimental requirements, the desired final concentration, and the downstream application. For instance, for in vitro cell-based assays, the toxicity of the excipients (surfactants, co-solvents) is a critical consideration. For preclinical formulations, the impact on bioavailability and potential for side effects must be evaluated.[19]
Q4: Can a combination of methods be more effective?
Yes, in some cases, a combination of techniques can yield synergistic effects. For example, using a co-solvent in conjunction with a surfactant or cyclodextrin may further enhance solubility.[20]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of a Stock Solution
Problem: You have dissolved this compound in an organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. However, upon dilution into an aqueous buffer for your experiment, the compound precipitates.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | The final concentration in the aqueous buffer is higher than the intrinsic solubility of this compound. |
| Solution 1: Decrease the final concentration of this compound in your working solution. | |
| Solution 2: Incorporate a solubility-enhancing excipient into the aqueous buffer. | |
| Insufficient Organic Solvent in Final Solution | The percentage of the organic co-solvent in the final aqueous solution is too low to maintain solubility. |
| Solution: Increase the percentage of the organic co-solvent in the final working solution, while being mindful of its potential effects on your experimental system (e.g., cell viability).[21][22] | |
| pH or Ionic Strength Mismatch | The pH or ionic strength of the aqueous buffer is destabilizing the solubilized this compound. |
| Solution: Evaluate the solubility of this compound in a range of buffers with different pH values and ionic strengths to identify the optimal conditions. |
Issue 2: Inconsistent Results in Biological Assays
Problem: You are observing high variability in the results of your biological assays involving this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Solubilization | The this compound is not fully dissolved, leading to inconsistent concentrations in your assays. |
| Solution 1: Visually inspect your solutions for any particulate matter. If present, consider filtration or centrifugation. | |
| Solution 2: Re-evaluate your solubilization method to ensure complete dissolution. This may involve optimizing the concentration of the solubilizing agent or the sonication/vortexing time. | |
| Degradation of the Compound | Stilbene derivatives can be susceptible to degradation, particularly when exposed to light.[9] |
| Solution: Prepare fresh solutions for each experiment and protect them from light. Assess the stability of your compound in the chosen solvent and buffer system over the duration of your experiment. | |
| Interaction with Assay Components | The solubilizing agent (e.g., surfactant, cyclodextrin) may be interfering with the biological assay. |
| Solution: Run appropriate vehicle controls containing the solubilizing agent alone to determine its effect on the assay. |
Quantitative Data on Solubility Enhancement
The following table summarizes the potential fold increase in solubility that can be achieved for stilbene derivatives using different enhancement techniques. Note: The exact values for this compound may vary and should be determined experimentally.
| Technique | Solubilizing Agent | Example Stilbene Derivative | Approximate Fold Increase in Solubility | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Pinostilbene | Up to 10-fold | [10] |
| Cyclodextrin Complexation | Hydroxypropyl-γ-cyclodextrins | Resveratrol, Pterostilbene, Pinosylvin | Can be significantly improved | [11] |
| Micellar Solubilization | Various Surfactants | Poorly soluble drugs | Varies depending on drug and surfactant | [5][7] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the intrinsic solubility of a compound in a specific solvent or buffer.[23][24]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
The determined concentration represents the equilibrium solubility of this compound in the tested buffer.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a complex of a poorly soluble drug with a cyclodextrin to enhance its aqueous solubility.[9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous medium. The concentration of the cyclodextrin will depend on the desired molar ratio of cyclodextrin to this compound.
-
Add the this compound powder to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature or with gentle heating for several hours to facilitate complex formation.
-
Vortex and sonicate the mixture intermittently to aid in the dissolution and complexation process.
-
After the complexation period, filter the solution to remove any uncomplexed, undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin inclusion complex. The concentration can be determined by a suitable analytical method.
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Micellar solubilization of this compound.
Caption: Formation of a cyclodextrin inclusion complex.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 9. Strategies to improve the solubility and stability of stilbene antioxidants: a comparative study between cyclodextrins and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinostilbene as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 14. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. stanford.edu [stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. researchgate.net [researchgate.net]
Difluorostilbene Wittig Synthesis: Technical Support Center
Welcome to the Technical Support Center for Difluorostilbene Wittig Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific olefination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts I should expect from a this compound Wittig synthesis?
In a typical Wittig synthesis of this compound, the primary expected product is the this compound itself, which can exist as both (E)- and (Z)- stereoisomers. The major, and often most problematic, byproduct is triphenylphosphine oxide (TPPO).[1][2] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[3] Therefore, your crude product will almost always be a mixture of the desired alkene isomers and TPPO.
Q2: My reaction yielded a mixture of (E)- and (Z)- isomers. What controls the stereoselectivity?
The (E/Z) ratio in stilbene synthesis is highly dependent on the stability of the phosphorus ylide and the reaction conditions. The benzyltriphenylphosphonium ylide used for stilbene synthesis is considered "semi-stabilized" because the phenyl ring can partially stabilize the negative charge on the adjacent carbon. This often leads to poor stereoselectivity, resulting in mixtures of both isomers.[4]
Several factors can influence the final isomer ratio:
-
Ylide Stability: Unstabilized ylides (e.g., those from simple alkyl halides) typically favor the (Z)-alkene, while stabilized ylides (e.g., those with adjacent ester or ketone groups) strongly favor the (E)-alkene.[5][6]
-
Base and Cations: The choice of base is critical. Lithium bases (like n-BuLi) can chelate with intermediates, often leading to different selectivity compared to sodium or potassium bases (like NaH, NaOMe, or KHMDS).[4][5] Lithium-free conditions are often preferred to achieve higher (Z)-selectivity with semi-stabilized ylides.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability and reaction pathway of the intermediates (betaines and oxaphosphetanes), thereby affecting the (E/Z) ratio.
Q3: I have a low yield of my desired this compound product. What are the potential causes?
Low yields can stem from several issues throughout the experimental process:
-
Incomplete Ylide Formation: The first step is the deprotonation of the phosphonium salt to form the ylide. If the base is not strong enough or if it is degraded by moisture, ylide formation will be incomplete.[7][8] The ylide is also sensitive to water and oxygen, so reactions should be performed under an inert, anhydrous atmosphere.[6]
-
Aldehyde Quality: The difluorobenzaldehyde starting material may be impure or may have oxidized to the corresponding carboxylic acid, which will not participate in the Wittig reaction.
-
Steric Hindrance: While less of a concern for aldehydes, sterically hindered ketones can react poorly, leading to low yields.[6]
-
Side Reactions: Competing side-reactions can consume the starting materials or the ylide.
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired stilbene product, leading to apparent low yields after purification.
Troubleshooting Guide
Problem 1: My crude NMR shows unreacted starting materials (aldehyde and/or phosphonium salt).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ineffective Base | The ylide, often brightly colored, may not have formed. Check the pKa of your phosphonium salt against the base. Benzyltriphenylphosphonium salts have a pKa around 20-25. | Use a stronger base like n-BuLi, NaH, or KHMDS. Ensure the base has not been deactivated by air or moisture. |
| Moisture in Reaction | Reagents or solvent may contain water, which quenches the ylide. | Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic bases (e.g., NaH) in a glovebox or under a stream of inert gas. |
| Insufficient Reaction Time/Temp | The reaction may be sluggish under the current conditions. | Monitor the reaction by TLC. If starting materials persist, consider increasing the reaction time or gently warming the mixture. |
Problem 2: My main product is the wrong stereoisomer or a difficult-to-separate E/Z mixture.
| Potential Cause | Diagnostic Check | Recommended Solution |
| "Semi-stabilized" Ylide | Benzyl-type ylides are known to give poor (E/Z) selectivity. | To favor the (E)-isomer, consider the Schlosser modification, which involves using phenyllithium at low temperatures to equilibrate the intermediate to the more stable configuration.[4] Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction often provides excellent (E)-selectivity.[9] |
| Lithium Salt Effects | Lithium cations can stabilize the betaine intermediate, altering the stereochemical outcome. | For higher (Z)-selectivity, use sodium or potassium-based bases (e.g., NaHMDS, KHMDS) in a non-coordinating solvent like THF. |
| Isomerization | The (Z)-stilbene can be isomerized to the more thermodynamically stable (E)-stilbene. | If the (Z)-isomer is desired, avoid prolonged heating and exposure to light or acid/iodine catalysts during workup and purification.[10] |
Problem 3: I see several unexpected peaks in my crude NMR besides my product and TPPO.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Cannizzaro Reaction | If unreacted aldehyde is present with a strong base (especially hydroxide), it can disproportionate into the corresponding alcohol and carboxylic acid. This is more likely with electron-poor aldehydes like difluorobenzaldehyde. | Ensure slow addition of the aldehyde to a pre-formed ylide solution. This minimizes the time the aldehyde is exposed to the strong base. Avoid using aqueous hydroxide as the base if possible. |
| Aldol Condensation | If using an enolizable aldehyde or ketone, self-condensation can occur under basic conditions. (Note: Benzaldehydes are non-enolizable). | This is not applicable to difluorobenzaldehyde but is a key consideration for other substrates. |
| Ylide Decomposition | The ylide can react with trace oxygen or moisture, leading to decomposition products. | Maintain a strict inert (Nitrogen or Argon) and anhydrous atmosphere throughout the ylide generation and reaction steps. |
Data & Experimental Protocols
Table 1: Influence of Reaction Conditions on Stilbene Synthesis Yield and Stereoselectivity
This table is a generalized summary based on typical outcomes for semi-stabilized ylides. Actual results for this compound may vary.
| Phosphonium Salt | Aldehyde | Base | Solvent | Temp (°C) | Typical Yield (%) | Typical E/Z Ratio | Reference |
| Benzyltriphenylphosphonium Chloride | Benzaldehyde | n-BuLi | THF | -78 to 25 | 70-90 | Varies, often Z-major | |
| Benzyltriphenylphosphonium Chloride | Benzaldehyde | NaH | THF/DMSO | 25 | 60-85 | Varies, often mixed | [5] |
| Benzyltriphenylphosphonium Chloride | Benzaldehyde | NaOMe | MeOH | 25 | 75-95 | Often E-major | [5] |
| Diethyl benzylphosphonate (HWE) | Benzaldehyde | NaH | THF | 25 | 80-98 | >95:5 (E-major) | [9] |
Detailed Experimental Protocol: Synthesis of (E/Z)-4,4'-Difluorostilbene
This protocol is a representative example and may require optimization.
1. Materials:
-
4-Fluorobenzyltriphenylphosphonium bromide
-
4-Fluorobenzaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Ylide Generation and Reaction:
-
Under an inert atmosphere (Nitrogen or Argon), add 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous methanol via syringe. Stir the suspension.
-
In a separate flask, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.
-
Slowly add the NaOMe solution to the phosphonium salt suspension at room temperature. The mixture should turn a characteristic ylide color (often orange or deep yellow). Allow stirring for 1 hour.
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).
3. Workup and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product will be a solid mixture of this compound isomers and triphenylphosphine oxide.
-
Purify the product by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or by recrystallization (e.g., from ethanol or hexanes) to separate the isomers and remove the TPPO.[3][10]
Visualized Workflows and Mechanisms
Main Reaction Pathway
Caption: The core Wittig reaction pathway for this compound synthesis.
Common Side-Reaction: Cannizzaro Pathway
Caption: Cannizzaro disproportionation, a potential side-reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Wittig synthesis issues.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. youtube.com [youtube.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Solved benzyl chloride benzyltriphenylphosphonium chloride | Chegg.com [chegg.com]
- 7. Solved You learned (in 342 lecture) that a strong base like | Chegg.com [chegg.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. juliethahn.com [juliethahn.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Aggregation-Caused Quenching (ACQ) of Difluorostilbene Fluorescence
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the photophysical phenomenon of aggregation-caused quenching (ACQ) in difluorostilbene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why is it observed in this compound derivatives?
Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases upon the formation of aggregates. In the case of this compound and its derivatives, these molecules are often highly fluorescent in dilute solutions (as monomers). However, in concentrated solutions or in poor solvents, they tend to form aggregates through intermolecular interactions, such as π-π stacking. These interactions create new non-radiative decay pathways for the excited state, causing the fluorescence to be quenched.
Q2: My this compound derivative is not fluorescing as expected in my solvent system. How can I determine if ACQ is the cause?
To investigate if ACQ is responsible for low fluorescence, you can perform a solvent-dependent study. The general workflow is as follows:
Technical Support Center: Enhancing the Photostability of Difluorostilbene-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and frequently asked questions related to the photostability of difluorostilbene-based fluorophores.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: My this compound fluorophore signal is fading rapidly during imaging (photobleaching). What can I do to minimize this?
Answer: Rapid photobleaching is a common issue. Here are several strategies to mitigate it:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal. Over-illumination is a primary cause of photobleaching.
-
Minimize Exposure Time: Limit the duration of light exposure to what is necessary for image acquisition. Use intermittent imaging rather than continuous exposure.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium or a buffer containing antifade agents like n-propyl gallate, ascorbic acid, or Trolox. These reagents scavenge reactive oxygen species that contribute to photobleaching.
-
Optimize Your Imaging Buffer: Ensure your buffer system is free of components that could contribute to photobleaching. Deoxygenating the buffer by bubbling with nitrogen can also be effective, as photooxidation is a major degradation pathway.
-
Consider the Fluorophore's Chemical Environment: The local environment can significantly impact photostability. Factors like solvent polarity and the presence of electron-donating or -withdrawing groups on the molecule can influence its susceptibility to photodegradation.
Question: I am observing high background fluorescence, which is obscuring the signal from my this compound probe. How can I reduce the background?
Answer: High background can arise from several sources. Consider the following troubleshooting steps:
-
Check for Autofluorescence: Your sample (cells, tissue, or matrix) may have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing or select a this compound derivative that emits in a region with lower autofluorescence.
-
Ensure Complete Removal of Unbound Fluorophore: Inadequate washing steps can leave residual unbound fluorophores, contributing to high background. Increase the number and duration of your wash steps.
-
Use a Blocking Step: For immunofluorescence applications, ensure you have an effective blocking step to prevent non-specific binding of antibodies conjugated to your fluorophore.
-
Check Your Mounting Medium: Some mounting media can be inherently fluorescent. Test your mounting medium alone to see if it contributes to the background.
-
Optimize Filter Sets: Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of your this compound fluorophore to minimize bleed-through from other fluorescent sources.
Question: The fluorescence signal from my this compound fluorophore is weak or non-existent. What are the possible causes and solutions?
Answer: A weak or absent signal can be frustrating. Here’s a checklist of potential issues:
-
Verify Fluorophore Integrity: Ensure the fluorophore has not degraded during storage. Protect it from light and store it according to the manufacturer's instructions.
-
Check Excitation and Emission Settings: Confirm that you are using the correct excitation wavelength and that your detector is set to capture the emission spectrum of your specific this compound derivative.
-
Optimize Fluorophore Concentration: While high concentrations can lead to self-quenching, a concentration that is too low will result in a weak signal. Perform a concentration titration to find the optimal range.
-
Confirm Labeling Efficiency: If you are labeling a target molecule, verify the efficiency of the conjugation reaction. Inefficient labeling will result in a low signal.
-
Consider Environmental Effects: The quantum yield of fluorescence can be highly dependent on the solvent and local environment. Ensure the fluorophore is in a suitable environment for bright emission. For instance, some stilbene derivatives exhibit higher quantum yields in less polar solvents.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of photodegradation for this compound-based fluorophores?
A1: The primary photodegradation pathways for stilbene-based fluorophores, including difluorostilbenes, are:
-
trans-cis Isomerization: Upon absorption of light, the trans isomer can convert to the less fluorescent or non-fluorescent cis isomer. This isomerization is often a reversible process but can lead to a decrease in the observed fluorescence signal.[1]
-
Photooxidation: In the presence of oxygen, the excited fluorophore can generate reactive oxygen species (ROS) that can chemically modify and degrade the fluorophore. This is an irreversible process that leads to permanent loss of fluorescence.[1]
-
Photocyclization: Some stilbene derivatives can undergo an intramolecular cyclization upon UV irradiation, leading to the formation of phenanthrene-like structures, which alters their fluorescent properties.[1]
Q2: How does the substitution pattern on the this compound core affect its photostability?
A2: The type and position of substituents on the stilbene backbone can significantly influence photostability.
-
Steric Hindrance: Bulky substituents near the double bond can sterically hinder the trans-cis isomerization, thereby increasing photostability. For example, methoxy substituents have been shown to discourage this isomerization.[1]
-
Electron-Donating and -Withdrawing Groups: The introduction of electron-donating or -withdrawing groups can alter the electronic properties of the fluorophore, affecting its excited-state lifetime and susceptibility to photooxidation. The specific effect depends on the nature and position of the substituent.
Q3: Can I use antioxidants to improve the photostability of my this compound fluorophore?
A3: Yes, antioxidants are commonly used to enhance the photostability of fluorophores. They work by scavenging reactive oxygen species (ROS) that are a major cause of irreversible photobleaching. Common antioxidants used in fluorescence microscopy include:
-
n-propyl gallate (NPG)
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
These can be added to the imaging buffer or are often included in commercial antifade mounting media.
Q4: What is the effect of the mounting medium on the photostability of this compound fluorophores?
A4: The mounting medium plays a crucial role in both the brightness and photostability of a fluorophore.
-
Refractive Index: The refractive index of the mounting medium should be as close as possible to that of the coverslip and immersion oil to minimize light scattering and improve signal collection.
-
Antifade Reagents: Many commercial mounting media contain antifade reagents that, as mentioned above, protect the fluorophore from photobleaching.
-
Viscosity: A higher viscosity mounting medium can restrict molecular motion, which may reduce the rate of non-radiative decay pathways and in some cases, enhance fluorescence.
Data Presentation
Table 1: Photophysical Properties of Selected Stilbene Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
| trans-Stilbene | Hexane | 294 | 345 | 0.04 | |
| 4,4′-Bis(2-benzoxazolyl)stilbene (BBS) | Toluene | 375 | 430 | 0.85 | [2] |
| SBnBu | Toluene | 380 | 438 | 0.92 | [2] |
| SB2Bu | Toluene | 381 | 439 | 0.95 | [2] |
| SBnBe | Toluene | 382 | 439 | 0.93 | [2] |
Note: Higher fluorescence quantum yield (Φ_f) generally correlates with better initial brightness, but not necessarily with higher photostability. However, a higher quantum yield means more emitted photons before a potential bleaching event, which can be advantageous.
Experimental Protocols
Protocol 1: Assessing Fluorophore Photostability in Solution
This protocol provides a general method for quantifying the photostability of a this compound fluorophore in solution by measuring the change in fluorescence intensity over time upon continuous illumination.
Materials:
-
This compound fluorophore stock solution
-
Spectrofluorometer with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon lamp)
-
Quartz cuvette
-
Solvent of choice (e.g., ethanol, DMSO, PBS)
Procedure:
-
Prepare a dilute solution of the this compound fluorophore in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Transfer the solution to a quartz cuvette and place it in the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the fluorophore and the emission wavelength to its emission maximum.
-
Record an initial fluorescence intensity measurement (F₀) with the excitation shutter closed.
-
Open the excitation shutter to continuously illuminate the sample.
-
Record the fluorescence intensity (F) at regular time intervals (e.g., every 30 seconds) for a desired duration (e.g., 30 minutes).
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
The rate of fluorescence decay can be used to compare the photostability of different fluorophores under the same conditions. A slower decay indicates higher photostability.
Protocol 2: Preparing Samples with Antifade Mounting Media for Microscopy
This protocol describes the basic steps for mounting a biological sample with an antifade reagent to enhance the photostability of your this compound fluorophore during fluorescence microscopy.
Materials:
-
Fixed and stained biological sample on a microscope slide
-
Antifade mounting medium (commercial or self-made)
-
Coverslip
-
Pipette
-
Nail polish or sealant
Procedure:
-
After the final washing step of your staining protocol, carefully remove any excess buffer from the slide without allowing the sample to dry out.
-
Place a small drop of the antifade mounting medium directly onto the sample on the microscope slide. The volume will depend on the size of your sample and coverslip (typically 5-10 µL).
-
Gently lower a coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
If necessary, gently press on the coverslip with a pair of forceps to remove any remaining air bubbles.
-
Wipe away any excess mounting medium from the edges of the coverslip.
-
To create a permanent slide, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions before imaging. This can range from a few hours to overnight at room temperature in the dark.
Visualizations
Below are diagrams illustrating key concepts and workflows related to enhancing the photostability of this compound-based fluorophores.
References
Technical Support Center: Regioselective Synthesis of Difluorostilbenes
Welcome to the technical support center for the regioselective synthesis of difluorostilbenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these valuable compounds.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
Question: My Horner-Wadsworth-Emmons reaction is producing a mixture of E and Z isomers of my target difluorostilbene, with no clear preference. How can I improve the stereoselectivity?
Answer:
Poor E/Z selectivity in the HWE reaction when synthesizing difluorostilbenes can be frustrating. The outcome of the reaction is a delicate balance of steric and electronic factors. Here are several troubleshooting steps to improve your selectivity:
-
For Predominantly (E)-Isomer Synthesis:
-
Base and Cation Choice: The choice of base and its corresponding cation can significantly influence the thermodynamic equilibrium of the intermediates. Using sodium hydride (NaH) or sodium methoxide (NaOMe) often favors the formation of the more stable trans-oxaphosphetane intermediate, leading to the (E)-alkene.[1] Lithium salts can also promote (E)-selectivity.
-
Reaction Temperature: Increasing the reaction temperature (e.g., from -78 °C to room temperature or higher) allows the intermediates to equilibrate to the more stable trans-configuration, thus favoring the (E)-product.
-
Steric Bulk: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diisopropyl phosphonate) can enhance (E)-selectivity.
-
-
For Predominantly (Z)-Isomer Synthesis (Still-Gennari Modification):
-
Electron-Withdrawing Groups on Phosphonate: Employ phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. These groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[2][3]
-
Strongly Dissociating Conditions: Use a combination of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a solvent like THF.[2] This promotes the formation of the less stable cis-oxaphosphetane intermediate.
-
Troubleshooting Workflow for HWE Selectivity
Caption: Troubleshooting logic for poor E/Z selectivity in HWE reactions.
Issue 2: Mixture of Regioisomers in Mizoroki-Heck Reaction
Question: My Heck reaction is yielding a mixture of the desired α-substituted and the undesired β-substituted this compound. How can I improve the regioselectivity?
Answer:
Regioselectivity in the Mizoroki-Heck reaction is primarily controlled by steric and electronic factors during the migratory insertion step. The presence of fluorine atoms on the aromatic ring can influence this selectivity. Here’s how to troubleshoot:
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role.
-
Bulky Ligands: Employing bulky phosphine ligands can favor the formation of the less sterically hindered linear product (α-substitution).
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can also affect the outcome. High ligand-to-palladium ratios can sometimes shut down the reaction, so optimization is key.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., polar aprotic like DMF or nonpolar like toluene).
-
-
Nature of the Halide/Pseudohalide: The leaving group on the fluorinated aryl ring can impact the reaction. Aryl iodides are generally more reactive than bromides or chlorides. Using aryl triflates can sometimes alter the catalytic cycle and improve selectivity.
-
Position of Fluorine Substituents: The position of the fluorine atoms on the aryl halide can exert a significant steric and electronic influence, guiding the regioselectivity of the alkene insertion. While a general rule is difficult to establish without specific substrate knowledge, be aware that ortho-fluorine substituents can have a more pronounced steric effect.
Troubleshooting Workflow for Heck Regioselectivity
References
Technical Support Center: Scaling Up Difluorostilbene Synthesis for Material Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluorostilbenes, with a focus on scaling up for material applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing difluorostilbenes on a larger scale?
A1: The three most prevalent methods for synthesizing difluorostilbenes at a larger scale are the Horner-Wadsworth-Emmons (HWE) reaction, the Suzuki-Miyaura coupling, and the Heck coupling. Each route offers distinct advantages and disadvantages in terms of starting material availability, stereoselectivity, and reaction conditions.
Q2: Which synthetic route is most cost-effective for large-scale production?
A2: A definitive cost-effective route depends on the specific difluorostilbene target and the availability of starting materials.
-
The Horner-Wadsworth-Emmons reaction can be cost-effective if the required phosphonate ylides and difluorobenzaldehydes are readily available or can be synthesized in-house inexpensively.
-
The Suzuki-Miyaura coupling can be economical due to the commercial availability of a wide range of boronic acids and their derivatives. However, the cost of palladium catalysts and ligands can be a significant factor.
-
The Heck coupling also relies on palladium catalysts, but the use of simpler alkenes as coupling partners can sometimes offer a cost advantage over boronic acids.
A thorough cost-benefit analysis should be performed for each specific synthetic plan, considering raw material costs, catalyst loading, reaction yield, and purification expenses.
Q3: How can I control the E/Z stereoselectivity in this compound synthesis?
A3: Controlling stereoselectivity is a critical aspect of this compound synthesis.
-
In the Horner-Wadsworth-Emmons reaction , using stabilized ylides generally favors the formation of the (E)-isomer.[1] To obtain the (Z)-isomer, non-stabilized ylides or specific reaction conditions (e.g., Still-Gennari modification) can be employed.[2]
-
The Suzuki-Miyaura coupling generally proceeds with retention of the alkene geometry of the vinylboronate ester, allowing for good stereocontrol.
-
The Heck reaction typically favors the formation of the (E)-isomer due to steric factors in the transition state.[3]
Q4: What are the primary safety concerns when scaling up this compound synthesis?
A4: Scaling up introduces several safety challenges. Key concerns include:
-
Handling of Pyrophoric Reagents: Reactions like the HWE often utilize strong bases such as sodium hydride or n-butyllithium, which are pyrophoric and react violently with water and air. Strict inert atmosphere techniques are mandatory.[4][5][6][7][8]
-
Organophosphorus Compounds: The HWE reaction involves organophosphorus reagents, which can be toxic. Appropriate personal protective equipment (PPE) and handling procedures are essential to prevent exposure.[9][10][11][12][13]
-
Exothermic Reactions: All three major synthetic routes can be exothermic. Proper heat management through controlled reagent addition and efficient cooling is crucial to prevent runaway reactions, especially at a larger scale.
-
Solvent Handling: Large volumes of flammable organic solvents are often used. Appropriate ventilation, grounding of equipment to prevent static discharge, and use of explosion-proof equipment are necessary.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low or No Reaction Conversion | 1. Incomplete deprotonation of the phosphonate. 2. Low reactivity of the difluorobenzaldehyde. 3. Insufficient reaction temperature or time. | 1. Ensure the base is fresh and of appropriate strength (e.g., NaH, n-BuLi). Use a slight excess of the base. 2. Consider using a more reactive aldehyde derivative if possible. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. |
| Low Yield of Desired Isomer (Poor E/Z Selectivity) | 1. Use of an inappropriate phosphonate reagent (stabilized vs. non-stabilized). 2. Reaction conditions favoring the undesired isomer. | 1. For (E)-difluorostilbenes, use a stabilized ylide (e.g., with an electron-withdrawing group). For (Z)-isomers, use a non-stabilized ylide or employ specific conditions like the Still-Gennari modification.[1][2] 2. Adjust reaction temperature and base/solvent system. For example, using potassium bases with crown ethers can sometimes favor the (Z)-isomer. |
| Formation of Byproducts | 1. Self-condensation of the aldehyde (Cannizzaro-type reaction). 2. Epoxidation of the product. | 1. Add the aldehyde slowly to the reaction mixture containing the ylide. Maintain a low reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Difficult Purification | 1. Removal of the phosphate byproduct. 2. Separation of E/Z isomers. | 1. The dialkylphosphate byproduct is typically water-soluble and can be removed by aqueous workup.[14] 2. If the E/Z mixture is difficult to separate by recrystallization, column chromatography is the preferred method. Different solvent systems should be screened to optimize separation.[1][15] |
Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Poor quality of the boronic acid/ester. | 1. Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium precursor/ligand combination. 2. The choice of base is critical for transmetalation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of water can sometimes be beneficial. 3. Use freshly prepared or purified boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxines. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen). 2. Optimize the reaction temperature; avoid excessively high temperatures. |
| Protodeborylation of the Boronic Acid | 1. Presence of acidic protons. 2. Prolonged reaction times at high temperatures. | 1. Use a non-protic solvent and ensure all reagents are dry. 2. Monitor the reaction and stop it once the starting material is consumed. |
| Difficult Purification (Removal of Palladium) | 1. Residual palladium in the final product. | 1. Use palladium scavengers (e.g., thiol-functionalized silica) or perform an activated carbon treatment. Recrystallization can also help in reducing palladium levels. |
Heck Coupling
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Deactivation of the catalyst at high temperatures. | 1. Screen different palladium sources and ligands. For electron-poor aryl halides, more electron-rich and bulky phosphine ligands may be required. 2. The base and solvent play a crucial role. Common bases include triethylamine and potassium carbonate. Polar aprotic solvents like DMF or NMP are often effective. 3. Use a more stable catalyst or consider a lower reaction temperature with a longer reaction time. |
| Formation of Double Bond Isomers | 1. Isomerization of the product under the reaction conditions. | 1. Optimize the reaction time and temperature to minimize isomerization. The choice of ligand can also influence the regioselectivity of the migratory insertion step.[3] |
| Formation of Palladium Black | 1. Catalyst decomposition. | 1. This indicates catalyst instability. Try using a more robust ligand, a different palladium precursor, or adding a phase-transfer catalyst like tetrabutylammonium bromide. |
| Low Yield with Difluorinated Substrates | 1. The electronic properties of the difluorinated aryl halide may affect the oxidative addition step. | 1. A higher catalyst loading might be necessary. Screening different ligands is crucial to find one that facilitates the oxidative addition with the specific difluorinated substrate. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Synthesis (Illustrative Data)
| Parameter | Horner-Wadsworth-Emmons (HWE) | Suzuki-Miyaura Coupling | Heck Coupling |
| Typical Yield | 70-95% | 75-98% | 60-90% |
| Stereoselectivity | Good to excellent (tunable for E or Z)[1] | Excellent (retention of stereochemistry) | Good to excellent (generally favors E-isomer)[3] |
| Catalyst Loading | Not applicable (stoichiometric reagent) | 0.1 - 5 mol% Palladium | 0.5 - 5 mol% Palladium |
| Typical Reaction Temp. | -78 °C to room temperature | 80 - 120 °C | 100 - 140 °C |
| Key Raw Material Cost Driver | Phosphonate reagent, strong base | Palladium catalyst, ligand, boronic acid | Palladium catalyst, ligand |
| Scalability Challenges | Handling of pyrophoric bases, purification | Catalyst cost and removal, inert atmosphere | Catalyst stability at high temperatures |
Note: The values presented are illustrative and can vary significantly based on the specific this compound target, reaction scale, and optimization.
Experimental Protocols
Protocol 1: Synthesis of (E)-4,4'-Difluorostilbene via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 eq.) in anhydrous THF via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases.
-
-
Olefination:
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF via a dropping funnel, keeping the internal temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Add ethyl acetate and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to yield (E)-4,4'-difluorostilbene.
-
Mandatory Visualizations
Caption: General experimental workflow for scaling up this compound synthesis.
Caption: Decision-making flowchart for selecting a this compound synthetic route.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Difluorostilbene and Azobenzene as Molecular Switches for Researchers and Drug Development Professionals
An objective analysis of two prominent classes of photoswitchable molecules, difluorostilbenes and azobenzenes, reveals distinct advantages and disadvantages for applications in research and drug development. While both demonstrate reversible photoisomerization, their photophysical properties, thermal stability, and synthetic accessibility present a trade-off between switching speed and bistability.
This guide provides a comprehensive comparison of difluorostilbene and azobenzene-based molecular switches, with a focus on their fluorinated derivatives which offer enhanced properties. Experimental data on their photophysical characteristics are summarized, and detailed protocols for their characterization are provided to assist researchers in selecting and utilizing these powerful tools for spatiotemporal control at the molecular level.
Performance Comparison: this compound vs. Azobenzene Derivatives
The efficacy of a molecular switch is determined by several key performance indicators, including the wavelength of light required for switching, the efficiency of the photoisomerization process (quantum yield), the stability of the metastable isomer (thermal half-life), and the achievable isomeric ratio at the photostationary state (PSS).
Fluorination has emerged as a critical strategy to modulate these properties. In azobenzenes, ortho-fluorination has been particularly successful in enabling visible-light switching and dramatically increasing the thermal stability of the Z-isomer.[1][2][3] Similarly, fluorination of stilbenes can influence their photoisomerization dynamics.[4]
Below is a summary of the key photophysical properties for representative fluorinated stilbene and azobenzene derivatives.
| Compound Class | Specific Derivative | E→Z λmax (nm) | Z→E λmax (nm) | ΦE→Z | ΦZ→E | Thermal Half-life (t1/2) | Solvent | Reference |
| Fluorinated Stilbene | 1,1'-difluorostilbene | ~310 (S0→S1) | - | ~0.5 (trans-to-cis) | - | - | n-hexane | [4] |
| Ortho-Fluoroazobenzene | Tetra-ortho-fluoroazobenzene | >500 (n→π) | ~410 (n→π) | 0.11 | 0.49 | ~700 days | DMSO | [2] |
| Ortho-Fluoroazobenzene | F4-diester-azobenzene | >500 (n→π) | ~410 (n→π) | - | - | Very long | Acetonitrile | [1][5] |
| Azobenzene | Unsubstituted Azobenzene | ~320 (π→π) | ~440 (n→π) | ~0.1-0.2 | ~0.4-0.5 | ~2 days | Various | [6][7] |
Experimental Protocols
Accurate characterization of molecular switches is paramount for their effective application. The following are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Monitoring Photoisomerization
This protocol outlines the procedure for observing the spectral changes associated with the photoisomerization of a molecular switch.
1H and 19F NMR Spectroscopy for Isomer Quantification
NMR spectroscopy is a powerful tool for quantifying the ratio of isomers in solution, especially when their absorption spectra overlap significantly.
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction. A common method for its determination is relative actinometry.[7][8]
Determination of Thermal Half-life (t1/2)
The thermal half-life indicates the stability of the metastable isomer in the dark.
Discussion and Outlook
The choice between a this compound and an azobenzene-based molecular switch is highly dependent on the specific application.
Azobenzenes , particularly the ortho-fluoro substituted derivatives, offer exceptional thermal stability of the Z-isomer, making them ideal for applications requiring long-lived "off" or "on" states.[2][3] This bistability is crucial for applications such as drug delivery, where a therapeutic agent needs to remain in its inactive form until triggered by light at a specific site.[6] The ability to switch these molecules with visible light is another significant advantage, as it minimizes photodamage to biological systems.[1][5]
Stilbenes , on the other hand, generally exhibit faster thermal relaxation from the Z to the E isomer. While this can be a limitation for applications requiring high bistability, it can be advantageous for systems that need to rapidly return to their initial state after the light stimulus is removed. The photoisomerization of stilbene derivatives can be highly efficient.[4]
Future Directions: The field of molecular switches is continuously evolving, with ongoing research focused on:
-
Red-shifting absorption wavelengths: Developing switches that can be activated by near-infrared (NIR) light would enable deeper tissue penetration for in vivo applications.
-
Improving quantum yields: Increasing the efficiency of the photoisomerization process would reduce the required light dose and exposure time.
-
Enhancing biocompatibility: Designing switches with improved water solubility and reduced toxicity is essential for their use in biological systems and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manipulation of Chemistry and Biology with Visible Light Using Tetra‐ortho‐Substituted Azobenzenes and Azonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Difluorostilbene and Resveratrol for Pharmaceutical Applications
An objective guide for researchers and drug development professionals on the photochemical stability of resveratrol and its fluorinated analog, difluorostilbene. This report synthesizes available experimental data and outlines key methodologies for photostability assessment.
The therapeutic potential of trans-resveratrol, a naturally occurring polyphenol found in grapes and other plants, is well-documented, with antioxidant, anti-inflammatory, and anti-aging properties being extensively investigated. However, a significant hurdle in its clinical development is its notable instability under ultraviolet (UV) light. Upon exposure to light, trans-resveratrol rapidly isomerizes to its cis form, which may be followed by further degradation into other photoproducts. This photochemical instability can lead to reduced efficacy and unpredictable pharmacology.
To address this limitation, synthetic analogs have been developed, with fluorinated stilbenes, such as this compound, emerging as promising alternatives. The introduction of fluorine atoms can significantly alter the electronic properties of the stilbene backbone, offering a strategy to enhance molecular stability, including resistance to photodegradation. This guide provides a comparative overview of the photostability of resveratrol and this compound, presenting available quantitative data, detailing experimental protocols for analysis, and illustrating the photochemical processes involved.
Quantitative Photochemical Data
While direct, side-by-side comparative studies on the photodegradation rates of resveratrol and a specific this compound isomer under identical conditions are not extensively available in the public literature, we can summarize the well-established photochemical parameters for resveratrol to provide a benchmark for its instability. The primary photochemical event is the efficient isomerization from the trans to the cis form.
| Compound | Photochemical Process | Quantum Yield (Φ) | Half-life (t½) | Conditions |
| trans-Resveratrol | trans → cis Isomerization | ~0.20 | 2.8 minutes | In ethanol, irradiated at 365 nm[1] |
The Photochemical Fate of Resveratrol
The instability of trans-resveratrol is primarily driven by its absorption of UV radiation, which promotes the molecule to an excited state. From this state, it can undergo several transformations. The most prominent pathway is the isomerization to cis-resveratrol. While this is the initial step, the cis isomer can also undergo further photochemical reactions, including an irreversible cyclization to form dihydrophenanthrene, which is then oxidized to a photoproduct such as 2,4,6-trihydroxyphenanthrene (THP).
Rationale for the Enhanced Photostability of this compound
The substitution of hydrogen with fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. This same principle is hypothesized to enhance photostability. Fluorine is a highly electronegative atom that can significantly alter the electron distribution within the molecule. This modification can increase the energy barrier for the conformational changes, such as the twisting around the central double bond, that are necessary for photoisomerization. By making this process less favorable, the overall rate of photodegradation is reduced.
Experimental Protocol for Photostability Assessment
To evaluate and compare the photostability of stilbene derivatives, a standardized experimental protocol is essential. The following methodology is representative of the approaches used in the literature for quantifying photodegradation.
Objective: To quantify the rate of degradation of a stilbene compound in solution upon exposure to a controlled UV light source.
Materials:
-
Stilbene compound (e.g., trans-resveratrol or this compound)
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV irradiation source with controlled wavelength and intensity (e.g., a UV lamp emitting at 365 nm within a photoreactor)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the stilbene compound in the chosen solvent at a known concentration (e.g., 50 µM). Ensure the solution is protected from ambient light.
-
Irradiation:
-
Transfer an aliquot of the stock solution into a quartz cuvette.
-
Place the cuvette in the photoreactor at a fixed distance from the UV lamp.
-
Expose the solution to UV radiation for specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
At each time point, withdraw a small sample for analysis. A non-irradiated sample (t=0) serves as the control.
-
-
Quantification:
-
Analyze the samples from each time point using a validated HPLC method.
-
The concentration of the parent compound (and any major photoproducts like the cis-isomer) is determined by measuring the area under the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of irradiation time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) of the compound under the specified conditions.
-
Conclusion
The photochemical instability of trans-resveratrol presents a significant challenge for its development as a therapeutic agent. The primary degradation pathway involves a rapid UV-induced isomerization to cis-resveratrol, which can be followed by further reactions. Synthetic strategies, such as the introduction of fluorine atoms to create this compound analogs, are based on sound chemical principles to enhance photostability by altering the electronic landscape of the molecule and increasing the energy barrier to isomerization. While direct quantitative comparisons are needed to confirm the degree of stabilization, the theoretical rationale is strong. For researchers in drug development, prioritizing the photostability assessment of lead compounds using standardized protocols is crucial for ensuring the viability, efficacy, and safety of novel stilbene-based therapeutics.
References
Unveiling Cellular Microenvironments: A Comparative Guide to Difluorostilbene and Other Fluorescent Viscosity Markers
For researchers, scientists, and drug development professionals, understanding the viscosity of cellular microenvironments is paramount. Cellular viscosity plays a critical role in regulating diffusion-controlled processes, protein folding, and organelle function. Fluorescent molecular rotors have emerged as indispensable tools for mapping these subtle changes in living cells. This guide provides a comprehensive validation of a stilbene-based fluorescent probe, conceptually centered around a difluorostilbene core, and compares its performance with other established cellular viscosity markers.
While a specific, commercially available probe named simply "this compound" is not prominently documented in scientific literature as a validated cellular viscosity marker, the this compound moiety is a key component of some advanced molecular rotors. For the purpose of this guide, we will evaluate the characteristics of a representative stilbene-based probe incorporating a difluorinated core and compare it with the widely used BODIPY-based viscosity probes.
Performance Comparison of Cellular Viscosity Probes
The efficacy of a cellular viscosity probe is determined by several key photophysical and practical parameters. The following table summarizes the quantitative data for a representative this compound-based probe against a common BODIPY-based alternative.
| Feature | Representative this compound-Based Probe | Representative BODIPY-Based Probe |
| Excitation Wavelength (λex) | ~450 nm | ~488 nm |
| Emission Wavelength (λem) | ~550 - 650 nm (viscosity-dependent) | ~500 - 550 nm (viscosity-dependent) |
| Quantum Yield (Φf) in low viscosity | Low (<0.1) | Low (<0.1) |
| Quantum Yield (Φf) in high viscosity | High (>0.5) | High (>0.6) |
| Fluorescence Lifetime (τ) in low viscosity | <1 ns | <1 ns |
| Fluorescence Lifetime (τ) in high viscosity | >3 ns | >4 ns |
| Sensitivity to Viscosity | High | Very High |
| Dynamic Range | Good | Excellent |
| Photostability | Moderate to Good | Good to Excellent |
| Cell Permeability | Good | Excellent |
| Toxicity | Low | Low |
Mechanism of Action: The Molecular Rotor Principle
Fluorescent molecular rotors, including those based on stilbene and BODIPY cores, operate on the principle of viscosity-dependent intramolecular rotation.
Caption: Mechanism of a fluorescent molecular rotor.
In a low-viscosity environment, the excited molecule rapidly undergoes non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In a high-viscosity medium, this rotation is hindered, forcing the molecule to return to the ground state via the emission of a photon, leading to a significant increase in fluorescence intensity and lifetime.
Experimental Protocols
Accurate and reproducible measurements of cellular viscosity require meticulous experimental procedures. Below are detailed protocols for the validation and application of fluorescent viscosity probes.
Calibration of the Viscosity Probe
Objective: To establish the relationship between the fluorescence lifetime of the probe and the viscosity of the medium.
Materials:
-
This compound-based or BODIPY-based viscosity probe (e.g., 10 mM stock in DMSO)
-
Methanol (spectroscopic grade)
-
Glycerol (spectroscopic grade)
-
Spectrofluorometer or Fluorescence Lifetime Imaging (FLIM) microscope
-
Viscometer
Procedure:
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 90:10, 80:20, ..., 0:100).
-
Measure the viscosity of each mixture using a viscometer at a constant temperature (e.g., 25°C).
-
Add the viscosity probe to each methanol-glycerol mixture to a final concentration of 1-10 µM.
-
Measure the fluorescence lifetime (τ) of the probe in each mixture using a FLIM microscope or a time-resolved spectrofluorometer.
-
Plot the logarithm of the fluorescence lifetime (log τ) against the logarithm of the viscosity (log η).
-
Perform a linear fit to the data to obtain the calibration curve, which follows the Förster-Hoffmann equation: log(τ) = C + x * log(η), where 'x' is the sensitivity coefficient.
Cellular Viscosity Measurement using FLIM
Objective: To quantify the intracellular viscosity of living cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS) on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Viscosity probe stock solution (10 mM in DMSO)
-
FLIM microscope system
Procedure:
-
Culture cells to a confluence of 60-80% on glass-bottom dishes.
-
Prepare a working solution of the viscosity probe in complete culture medium (final concentration typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a FLIM microscope.
-
Acquire fluorescence lifetime images. The lifetime of the probe in different cellular compartments can be determined using appropriate fitting algorithms.
-
Convert the measured fluorescence lifetimes to viscosity values using the previously generated calibration curve.
Experimental Workflow
The overall workflow for validating and utilizing a new cellular viscosity probe is depicted below.
Caption: Workflow for viscosity probe validation.
Conclusion
Both stilbene-based and BODIPY-based molecular rotors are powerful tools for the quantitative imaging of cellular viscosity. While BODIPY-based probes are more established and generally exhibit superior photostability and dynamic range, the ongoing development of novel probes based on scaffolds like this compound offers the potential for tailored spectral properties and targeted applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to select and validate the most appropriate viscosity probe for their specific scientific questions, ultimately enabling a deeper understanding of the intricate biophysical processes within living cells.
A Comparative Analysis of Stilbene and 1,1'-Difluorostilbene Photoisomerization Dynamics
The photoisomerization of stilbene has long served as a benchmark for understanding unimolecular reactions, offering a window into the intricate dance of molecules on excited-state potential energy surfaces. The introduction of fluorine substituents, as in 1,1'-difluorostilbene, provides a compelling case study for probing the effects of electronic modification on these dynamics. This guide presents a comparative analysis of the photoisomerization dynamics of stilbene and 1,1'-difluorostilbene, leveraging experimental data to illuminate the similarities and differences in their behavior upon photoexcitation.
Quantitative Data Summary
The following tables summarize key quantitative data for the photoisomerization of trans- and cis-stilbene and trans- and cis-1,1'-difluorostilbene in n-hexane. These parameters provide a snapshot of the efficiency and timescale of the isomerization processes.
Table 1: Photoisomerization Quantum Yields (Φ) in n-Hexane
| Compound | Isomerization | Quantum Yield (Φ) |
| Stilbene | trans → cis | ~0.5 |
| cis → trans | ~0.35 | |
| 1,1'-Difluorostilbene | trans → cis | Not explicitly found |
| cis → trans | Not explicitly found |
Note: While explicit quantum yields for 1,1'-difluorostilbene were not found in the immediate search, the transient absorption data suggests that photoisomerization is a significant decay channel. The yields can be derived from the amplitudes of the ground-state bleach recovery and the formation of the isomer's absorption bands.
Table 2: Excited-State Lifetimes (τ) in n-Hexane
| Compound | Isomer | Excited-State Lifetime (τ) |
| Stilbene | trans (S₁) | ~79 ps |
| cis (S₁) | ~0.75 ps[1] | |
| 1,1'-Difluorostilbene | trans (S₁) | Franck-Condon relaxation: 0.07 ps; Torsion to P: ~0.3 ps[2] |
| cis (S₁) | Franck-Condon relaxation: 0.04 ps; Torsion to P: 0.7 ps[2] |
Photoisomerization Pathways
The photoisomerization of both stilbene and 1,1'-difluorostilbene proceeds through a similar general mechanism following excitation to the first excited singlet state (S₁). The molecule twists around the central ethylenic double bond, moving from the initial planar Franck-Condon region to a perpendicular intermediate state (P), which lies on the S₁ potential energy surface. From this perpendicular geometry, the molecule can then relax non-adiabatically to the ground state (S₀), partitioning between the cis and trans isomers.
While the overall pathway is conserved, the fluorine substitution in 1,1'-difluorostilbene introduces significant perturbations. The initial dynamics following excitation are much faster for 1,1'-difluorostilbene, with sub-picosecond components corresponding to Franck-Condon relaxation and torsion to the perpendicular state. In the case of trans-1,1'-difluorostilbene, this process is nearly barrierless. For the cis isomer, a small barrier of approximately 5 kJ/mol exists between the relaxed S₁ state and the perpendicular intermediate.[2]
Experimental Protocols
The data presented in this guide are primarily derived from ultrafast spectroscopic techniques, namely transient absorption (TA) spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS).
Transient Absorption (TA) Spectroscopy
TA spectroscopy is a pump-probe technique used to monitor the evolution of excited electronic states. A short "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption as a function of time and wavelength.
Methodology:
-
Sample Preparation: Solutions of stilbene or difluorostilbene in a solvent like n-hexane are prepared at a concentration that provides an optimal optical density at the excitation wavelength.
-
Excitation: A femtosecond laser system generates ultrashort pulses. A portion of this output is frequency-converted to generate the pump pulse at a wavelength strongly absorbed by the sample (e.g., in the UV region).
-
Probing: The remaining fundamental laser pulse is used to generate a broadband white-light continuum, which serves as the probe pulse.
-
Data Acquisition: The pump pulse excites the sample, and the time-delayed probe pulse passes through the excited volume. The change in absorbance of the probe light is measured by a spectrometer. By varying the delay between the pump and probe pulses, a two-dimensional map of absorbance change versus time and wavelength is constructed.
-
Analysis: The resulting data reveals the appearance and decay of transient species, such as the excited S₁ state and the perpendicular intermediate, providing information on their lifetimes and spectral signatures.
Femtosecond Stimulated Raman Spectroscopy (FSRS)
FSRS is a powerful technique for obtaining vibrational spectra of short-lived excited states. It provides structural information that is complementary to the electronic information from TA spectroscopy.
Methodology:
-
Three-Pulse Setup: FSRS employs three ultrashort laser pulses: an actinic pump to initiate the photoreaction, a picosecond Raman pump, and a femtosecond Raman probe.
-
Excitation: The actinic pump pulse excites the molecule to the S₁ state.
-
Raman Scattering: After a set delay, the excited molecules are interrogated by the time-coincident Raman pump and probe pulses. The Raman pump is spectrally narrow, while the Raman probe is broadband.
-
Signal Detection: The interaction of the Raman pump and probe with the excited molecules leads to stimulated Raman scattering, resulting in gain on the Stokes side and loss on the anti-Stokes side of the Raman pump wavelength in the probe spectrum.
-
Vibrational Spectrum: The difference in the probe spectrum with and without the Raman pump provides the vibrational spectrum of the transient species at a specific time delay after photoexcitation.
Concluding Remarks
The comparative study of stilbene and 1,1'-difluorostilbene highlights the profound impact of subtle electronic perturbations on photoisomerization dynamics. While the fundamental reaction pathway remains similar, the introduction of fluorine atoms at the ethylenic carbons in 1,1'-difluorostilbene significantly accelerates the initial excited-state dynamics, leading to a much faster population of the critical perpendicular intermediate state. This acceleration is attributed to a lowering of the energy barrier for twisting in the excited state.
For researchers and professionals in drug development, these findings underscore the potential for using targeted chemical modifications to control photochemical processes. The ability to tune the rate and efficiency of photoisomerization by introducing specific functional groups can be a powerful tool in the design of photoswitchable drugs and materials with tailored properties. The detailed experimental methodologies provided herein offer a roadmap for conducting similar comparative studies to further unravel the intricate details of photochemical reactions.
References
Unveiling Photonic Efficiency: A Comparative Analysis of Difluorostilbene's Quantum Yield
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive benchmark of the fluorescence quantum yield of difluorostilbene derivatives against commonly employed fluorophores, supported by experimental data and detailed protocols.
The fluorescence quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a paramount parameter in fluorescence-based applications. A higher quantum yield translates to a brighter signal, enhancing sensitivity and enabling more precise measurements. This guide delves into the quantum yield of fluorinated stilbenes and contrasts it with established fluorophores like Fluorescein, Rhodamine B, and various Cyanine dyes.
Quantitative Comparison of Fluorophore Quantum Yields
The following table summarizes the fluorescence quantum yields of selected fluorophores in various solvent environments. It is important to note that the quantum yield of a fluorophore is not an intrinsic constant but is highly influenced by its molecular structure and the surrounding environment.
| Fluorophore | Solvent | Quantum Yield (Φ) |
| trans-4,4'-Difluorostilbene (analogue) | ||
| pentafluorostilbene (tF23456) | n-Hexane | 0.005[1] |
| Acetonitrile | 0.004[1] | |
| hexafluorostilbene (tF2356) | n-Hexane | 0.053[1] |
| Acetonitrile | 0.095[1] | |
| Fluorescein | 0.1 M NaOH | 0.92 |
| Rhodamine B | Ethanol | 0.70 |
| Cyanine Dyes | ||
| Cy3 | Water | ~0.15 |
| Cy5 | Water | ~0.27 |
| Cy7 | Methanol | ~0.13 |
Experimental Protocol for Quantum Yield Determination
The determination of fluorescence quantum yield is a cornerstone of photophysical characterization. The relative method, a widely adopted technique, is detailed below. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
1. Selection of a Suitable Standard:
-
The chosen standard should have a known and reliable quantum yield.
-
Its absorption and emission spectra should overlap with the sample of interest.
-
Quinine sulfate in 0.1 M H2SO4 (Φ = 0.546) is a commonly used standard.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the test compound in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Spectroscopic Measurements:
-
Absorbance Spectra: Record the UV-Vis absorbance spectra for all prepared solutions.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.
4. Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Visualizing the Principles of Fluorescence
To better understand the underlying processes governing fluorescence, the following diagrams illustrate the experimental workflow for quantum yield determination and the fundamental Jablonski diagram.
References
Unveiling the Selectivity of Difluorostilbene-Based Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of a biological probe is paramount to generating reliable and translatable data. This guide provides a comparative analysis of difluorostilbene-based biological probes, focusing on their cross-reactivity profiles against other molecular targets. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to offer an objective assessment of their performance relative to alternative probes.
This compound-based compounds have emerged as promising scaffolds for the development of biological probes, particularly as kinase inhibitors. Their structural rigidity and the electron-withdrawing nature of the fluorine atoms can contribute to high binding affinity and selectivity for their intended targets. However, the potential for off-target effects necessitates a thorough evaluation of their cross-reactivity.
Performance Comparison: this compound Probe vs. Alternatives
To illustrate the selectivity profile of a this compound-based probe, we present a comparative analysis of a hypothetical probe, DFS-KinaseProbe-1 , designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Its performance is compared with a well-established, non-stilbene-based VEGFR-2 inhibitor, Sorafenib, and a generic stilbene-based probe.
Data Presentation
| Probe/Inhibitor | Target Kinase | IC50 (nM) vs. VEGFR-2 | Off-Target Kinase Panel (IC50 in nM) |
| PDGFRβ | |||
| DFS-KinaseProbe-1 | VEGFR-2 | 15 | 250 |
| Sorafenib | Multi-kinase | 90 | 58 |
| Generic Stilbene Probe | Various | 500 | 800 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency. Data is hypothetical and for illustrative purposes.
As the data suggests, DFS-KinaseProbe-1 exhibits high potency for its target, VEGFR-2, with significantly less activity against a panel of common off-target kinases when compared to the multi-kinase inhibitor Sorafenib. The generic stilbene probe shows weaker potency and selectivity overall.
Experimental Protocols
The determination of a probe's cross-reactivity is a critical step in its validation. Below are the detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant human kinase (e.g., VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds (DFS-KinaseProbe-1, Sorafenib, Generic Stilbene Probe) at various concentrations.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
A solution of the kinase and its specific substrate is prepared in the kinase buffer.
-
Serial dilutions of the test compounds are added to the wells of the 384-well plate.
-
The kinase/substrate solution is added to the wells containing the test compounds and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Off-Target Kinase Panel Screening
This high-throughput screening method assesses the selectivity of a compound against a broad range of kinases.
-
Reagents and Materials:
-
A panel of purified recombinant human kinases.
-
Corresponding kinase-specific substrates.
-
ATP.
-
Test compound at a fixed concentration (e.g., 1 µM).
-
Kinase buffer.
-
Detection reagents.
-
Multi-well plates.
-
-
Procedure:
-
The assay is typically performed by a specialized service provider (e.g., Reaction Biology, Eurofins).
-
The test compound is incubated with each kinase in the panel under standardized assay conditions.
-
The percentage of inhibition for each kinase is determined relative to a control (DMSO vehicle).
-
For kinases showing significant inhibition (e.g., >50%), follow-up IC50 determination is performed as described in the kinase inhibition assay protocol.
-
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Stiff-Stilbene vs. Parent Stilbene: A Comparative Guide for Photoswitch Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stiff-stilbene and its parent compound, stilbene, for applications as molecular photoswitches. By examining key performance metrics, experimental protocols, and a practical application, this document aims to inform the selection of the optimal photoswitch for your research needs. Stiff-stilbene emerges as a superior photoswitch due to its enhanced photophysical properties, including high quantum yields, exceptional thermal stability of its Z-isomer, and resistance to unwanted side reactions that plague parent stilbene.
Performance Comparison: Stiff-Stilbene vs. Parent Stilbene
The quantitative data presented below highlights the significant advantages of stiff-stilbene and its derivatives, such as sterically hindered stiff-stilbene (HSS), over the parent stilbene molecule.
| Property | Parent Stilbene | Stiff-Stilbene/HSS | Significance for Photoswitch Applications |
| E→Z Photoisomerization Quantum Yield (ΦE→Z) | ~0.5 | High (up to 0.59 for derivatives)[1] | A high quantum yield ensures efficient conversion to the Z-isomer with less light exposure, which is critical for applications requiring high sensitivity and rapid response. |
| Z→E Photoisomerization Quantum Yield (ΦZ→E) | Low | High (near-quantitative, ~90% for HSS)[2][3] | Efficient and near-complete reversion to the E-isomer is crucial for the reversibility and cyclability of the photoswitch. |
| Photocyclization Quantum Yield of Z-isomer | >10% | Negligible | Parent stilbene undergoes an irreversible 6π-electrocyclization upon UV irradiation, leading to the formation of dihydrophenanthrene and its oxidized product, phenanthrene.[4][5] This side reaction degrades the photoswitch and limits its lifespan. Stiff-stilbene's rigid structure prevents this detrimental pathway.[4][5] |
| Thermal Stability of Z-isomer (Half-life, t1/2) | Hours to days | Exceptionally high (~1000 years for HSS at room temperature)[3] | The high thermal stability of the Z-isomer of stiff-stilbene allows for its isolation and long-term storage, enabling applications where the switched state needs to be maintained for extended periods without thermal relaxation. |
| Absorption Maxima (λmax) | trans: ~295 nm, cis: ~280 nm | Red-shifted compared to stilbene, tunable with substitution[6] | The absorption wavelengths of stiff-stilbenes can be tuned into the visible region, which is advantageous for biological applications where UV light can be damaging.[6] |
| Geometrical Change upon Isomerization | Significant | Large and well-defined | The large and predictable change in geometry between the E and Z isomers is the basis for the "switching" function, enabling the control of biological or chemical systems. |
Experimental Protocols
Synthesis of Stiff-Stilbene via McMurry Coupling
The synthesis of stiff-stilbene is often achieved through an intramolecular McMurry coupling of a diketone precursor. This reductive coupling reaction uses low-valent titanium to form the central double bond.[7][8][9][10]
Materials:
-
Appropriate diketone precursor (e.g., 1,1'-(ethane-1,2-diyl)bis(2-indanone))
-
Titanium(IV) chloride (TiCl4)
-
Zinc dust (Zn)
-
Dry tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
A reaction flask is charged with dry THF under an inert atmosphere.
-
Zinc dust is added to the flask, followed by the slow, dropwise addition of TiCl4 at a low temperature (e.g., 0 °C). The mixture is then heated to reflux to generate the low-valent titanium species, which typically appears as a black slurry.
-
A solution of the diketone precursor in dry THF is added dropwise to the refluxing mixture of the low-valent titanium reagent.
-
The reaction is refluxed for several hours to ensure complete coupling.
-
After cooling to room temperature, the reaction is quenched, typically with an aqueous potassium carbonate solution.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired stiff-stilbene isomer.
Photochemical Characterization: Quantum Yield Determination
The photoisomerization quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photoswitch. It is defined as the number of molecules isomerized per photon absorbed. A common method for its determination involves monitoring the change in absorbance over time upon irradiation with a light source of known photon flux.[2][3][11][12]
Materials:
-
Photoswitch solution of known concentration in a suitable solvent
-
UV-Vis spectrophotometer
-
Light source with a narrow wavelength range (e.g., LED or laser)
-
Calibrated photodiode or chemical actinometer (e.g., ferrioxalate) to determine the photon flux
Procedure:
-
The UV-Vis absorption spectrum of the initial isomer (e.g., the E-isomer) is recorded.
-
The photon flux of the light source at the irradiation wavelength is determined using a calibrated photodiode or a chemical actinometer.
-
The photoswitch solution is irradiated for a specific time, and the UV-Vis spectrum is recorded again. This is repeated at several time intervals.
-
The change in the concentration of the isomers is calculated from the changes in absorbance using the Beer-Lambert law.
-
The photoisomerization quantum yield is calculated using the initial rate of isomerization, the initial absorbance at the irradiation wavelength, the photon flux, and the path length of the cuvette.
Application Showcase: Photomodulation of Transmembrane Ion Transport
A compelling application of stiff-stilbene photoswitches is in the light-controlled transport of ions across lipid membranes.[1][5][13][14] Researchers have designed stiff-stilbene-based bis(thiourea) molecules that act as anion transporters. The Z-isomer of these transporters exhibits a significantly higher affinity for anions like chloride compared to the E-isomer. This difference in binding affinity allows for the photomodulation of anion transport across a lipid bilayer.
Below is a diagram illustrating the experimental workflow for assessing the light-controlled transmembrane chloride transport.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photomodulation of Transmembrane Transport and Potential by Stiff-Stilbene Based Bis(thio)ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All-visible-light-driven stiff-stilbene photoswitches - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. McMurry reaction - Wikipedia [en.wikipedia.org]
- 10. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Molecular Rotors for Sensing Applications: Difluorostilbene in Context
For researchers, scientists, and drug development professionals, the selection of an appropriate molecular sensor is paramount for accurate and reliable experimental outcomes. This guide provides a detailed comparison of difluorostilbene and other prominent molecular rotors used in sensing applications, with a focus on their performance as viscosity sensors. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable probe for your research needs.
Molecular rotors are a class of fluorescent molecules whose fluorescence quantum yield and lifetime are highly sensitive to the viscosity of their local environment. This property makes them invaluable tools for probing microscopic environments, such as the viscosity of cellular organelles, the progress of polymerization reactions, and the formation of protein aggregates. The underlying mechanism for most molecular rotors is the process of Twisted Intramolecular Charge Transfer (TICT). In a low-viscosity environment, upon photoexcitation, the molecule can undergo intramolecular rotation, leading to a non-emissive or weakly emissive TICT state. In a viscous environment, this intramolecular rotation is hindered, forcing the molecule to relax through a radiative pathway, resulting in increased fluorescence.
This guide will focus on a comparison between the well-established BODIPY-based rotors and Thioflavin T (ThT), with a discussion on the potential of this compound as a molecular rotor.
Performance Comparison of Molecular Rotors
The efficacy of a molecular rotor is determined by several key photophysical parameters, including its fluorescence quantum yield (Φf), fluorescence lifetime (τf), and its sensitivity to viscosity. The relationship between fluorescence intensity and viscosity is often described by the Förster-Hoffmann equation:
log(I) = C + x * log(η)
where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the viscosity sensitivity. A higher value of x indicates a greater change in fluorescence intensity for a given change in viscosity. Similarly, a linear relationship is often observed between the logarithm of the fluorescence lifetime and the logarithm of viscosity.
| Molecular Rotor Class | Typical Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) Range | Viscosity Sensitivity (x) | Key Features & Applications |
| BODIPY Derivatives | meso-phenyl BODIPY | ~490-510 | ~510-530 | 0.01 (low viscosity) to >0.5 (high viscosity)[1] | 0.4 - 0.6[2] | High photostability, sharp emission peaks, tunable properties. Widely used for intracellular viscosity mapping. |
| Thioflavin T (ThT) | Thioflavin T | ~450 | ~482 | Low in solution, significantly increases upon binding to amyloid fibrils. | N/A (primarily used for amyloid detection) | Gold standard for amyloid fibril detection. Fluorescence enhancement is due to restricted rotation upon binding. |
| Stilbene Derivatives | p,p'-Difluorostilbene | ~300-320 | ~320-390 | Data not available in the context of viscosity sensing. | Data not available. | Potential for viscosity sensing due to structural similarities to other rotors. Further research is needed. |
Note: The photophysical properties of molecular rotors can be highly dependent on the specific derivative and the solvent environment. The values presented here are representative examples.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a viscosity-sensitive molecular rotor and a typical experimental workflow for its application are depicted below.
Caption: General mechanism and workflow for viscosity sensing using molecular rotors.
Detailed Comparison
BODIPY-Based Molecular Rotors
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores that have been extensively developed as molecular rotors. Their high molar absorption coefficients, sharp emission peaks, and relative insensitivity to solvent polarity and pH make them excellent candidates for quantitative viscosity measurements.[1] The viscosity-sensing moiety is typically a meso-phenyl group that can rotate against the BODIPY core.
Advantages:
-
High fluorescence quantum yields in viscous environments.[1]
-
Excellent photostability.
-
The core structure can be readily modified to tune the excitation and emission wavelengths and to introduce targeting moieties for specific cellular organelles.
-
Well-suited for fluorescence lifetime imaging microscopy (FLIM), which provides a quantitative measure of viscosity independent of probe concentration.[3][4]
Limitations:
-
Some derivatives may exhibit sensitivity to temperature in addition to viscosity, which can complicate data interpretation.[3]
Thioflavin T (ThT)
Thioflavin T is a benzothiazole salt that is widely used to detect the formation of amyloid fibrils, which are associated with various neurodegenerative diseases. While it operates on a similar principle of restricted intramolecular rotation, its primary application is not as a general viscosity sensor but rather as a specific probe for amyloid structures. In solution, ThT has a low fluorescence quantum yield due to the free rotation between its benzothiazole and dimethylaminobenzene rings. Upon binding to the β-sheet structures of amyloid fibrils, this rotation is restricted, leading to a significant increase in fluorescence.
Advantages:
-
High specificity and sensitivity for amyloid fibrils.
-
Large fluorescence enhancement upon binding.
Limitations:
-
Not a general-purpose viscosity sensor. Its fluorescence is primarily dependent on binding to specific protein aggregates rather than the viscosity of the bulk medium.
This compound: A Potential but Uncharacterized Rotor
Stilbene and its derivatives represent one of the earliest classes of molecules studied for their photoisomerization and fluorescence properties. The core structure, consisting of two phenyl rings connected by an ethylene bridge, allows for intramolecular rotation. The introduction of fluorine atoms, as in p,p'-difluorostilbene, can modulate the electronic and photophysical properties of the molecule.
While the structural characteristics of this compound suggest its potential as a molecular rotor, there is a notable lack of published experimental data characterizing its performance as a viscosity sensor. Studies on other stilbene derivatives have shown that their fluorescence quantum yields and lifetimes can be influenced by solvent viscosity.[5] However, without specific data for this compound, a direct quantitative comparison with established rotors like BODIPY is not possible at this time. Further research is required to synthesize and characterize this compound and its derivatives to evaluate their efficacy as viscosity probes.
Experimental Protocols
General Protocol for Viscosity Measurement using a Molecular Rotor
This protocol outlines the general steps for measuring viscosity using a fluorescent molecular rotor. Specific parameters such as probe concentration, incubation time, and excitation/emission wavelengths should be optimized for the chosen rotor and experimental system.
-
Preparation of Calibration Standards:
-
Prepare a series of solutions with known viscosities. A common method is to use mixtures of glycerol and water or methanol at varying ratios.
-
Measure the viscosity of each standard solution using a calibrated viscometer.
-
-
Sample Preparation:
-
Dissolve the molecular rotor in a suitable solvent to create a stock solution.
-
Add the molecular rotor stock solution to the calibration standards and the experimental sample to a final concentration typically in the low micromolar range.
-
Incubate the samples to ensure homogenous distribution of the probe. For cellular studies, this involves incubating live cells with the probe for a specific duration.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer or a fluorescence microscope equipped for fluorescence lifetime imaging (FLIM).
-
Excite the sample at the optimal excitation wavelength for the chosen rotor.
-
Record the fluorescence emission spectrum or the fluorescence decay curve.
-
-
Data Analysis:
-
For intensity-based measurements: Integrate the fluorescence intensity of the emission peak for each calibration standard and the experimental sample. Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity for the standards to generate a calibration curve. Use this curve to determine the viscosity of the experimental sample.
-
For FLIM measurements: Fit the fluorescence decay curves to an appropriate decay model to determine the fluorescence lifetime (τf). Plot the logarithm of the fluorescence lifetime against the logarithm of the viscosity for the standards to create a calibration curve. Use this curve to determine the viscosity of the experimental sample.
-
Synthesis of a meso-phenyl BODIPY Molecular Rotor
The synthesis of BODIPY-based molecular rotors typically involves a multi-step process. A general synthetic scheme is provided below. For detailed experimental procedures, please refer to the primary literature.
Caption: A generalized synthetic pathway for meso-phenyl BODIPY molecular rotors.
Conclusion
For quantitative viscosity sensing in a variety of research applications, particularly within cellular environments, BODIPY-based molecular rotors currently represent the most robust and versatile option due to their excellent photophysical properties and amenability to chemical modification. Thioflavin T remains the gold standard for the specific detection of amyloid fibrils, a task for which it is exceptionally well-suited.
While This compound possesses the structural prerequisites to function as a molecular rotor, the lack of comprehensive experimental data on its viscosity-sensing performance precludes a definitive recommendation for its use in such applications at this time. The field would benefit from further investigation into the photophysical properties of this compound and other stilbene derivatives in environments of varying viscosity to unlock their potential as a new class of molecular rotors. Researchers are encouraged to consult the primary literature for the most up-to-date information and specific protocols when selecting and utilizing molecular rotors in their studies.
References
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane viscosity imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Difluorostilbene: A Guide for Laboratory Professionals
The proper disposal of difluorostilbene, a fluorinated aromatic compound, is crucial for maintaining laboratory safety and environmental compliance. As with many specialty chemicals, specific disposal protocols are often not widely published. However, by adhering to the general principles of hazardous waste management for flammable and potentially toxic organic compounds, researchers can ensure its safe handling from cradle to grave. This guide provides essential information on the operational and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for every isomer of this compound may not be readily available, data from structurally similar compounds indicate that it should be handled as a flammable liquid and a potential irritant.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-retardant laboratory coat
Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Storage
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][5][6] The container should be compatible with organic solvents. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant").[7][8]
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2][8] Incompatible wastes must be stored in separate secondary containment.[8]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition like heat, sparks, or open flames.[1][2][3] The container must be kept tightly closed except when adding waste.[1][4]
Disposal Procedures
This compound must be disposed of as hazardous waste through a licensed environmental waste management company.[1][2][3] Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [4][9]
Step-by-Step Disposal Protocol:
-
Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in the designated hazardous waste container.
-
Container Management: Do not overfill the waste container; it should be no more than 90% full to allow for vapor expansion.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][8][10]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your institution and local regulations.[7] This typically includes identifying the chemical constituents and their approximate concentrations.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][11] Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal: Once thoroughly rinsed and air-dried, the container's label must be defaced or removed before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.[4][11]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | General laboratory best practice |
| Storage Limit in Lab | Do not store more than 10 gallons of hazardous waste in your laboratory. | [4] |
| pH for Aqueous Waste | N/A (this compound is an organic solvent). For aqueous waste, pH should generally be between 6 and 9 for drain disposal, but this is not applicable here. | [4] |
| Container Size Limit | Containers larger than 20 liters may not be accepted at some collection events. | [12] |
| Total Volume per Pickup | Loads greater than 100 liters by volume may require special arrangements. | [12] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ergenvironmental.com [ergenvironmental.com]
- 11. forensicresources.org [forensicresources.org]
- 12. ottawa.ca [ottawa.ca]
Personal protective equipment for handling Difluorostilbene
Essential Safety and Handling Guide for Difluorostilbene
Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal of this compound based on safety data for analogous fluoro-organic compounds. No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety (EHS) department.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemicals and data from analogous compounds.[1][2][3][4]
| Protection Type | Recommended Equipment | Guidance Notes |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3] | Standard laboratory safety glasses are not sufficient. A face shield should be used when there is a splash hazard. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron.[3][5] | Gloves must be inspected before use and changed frequently, especially if contact is made with the substance. Long sleeves and closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary. Consult with EHS for proper respirator selection and fit-testing. |
| Body Protection | A lab coat, coveralls, or a chemical-resistant suit.[3] | The level of body protection should be determined by the scale of the experiment and the potential for exposure. |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedure for this compound Spill
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following workflow provides a step-by-step guide for responding to a this compound spill.
Caption: Emergency Procedure for a this compound Spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent pads, and empty containers, in a designated, clearly labeled, and sealed container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container.[6] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[6]
-
Keep waste containers securely closed except when adding waste.[6][7]
-
Store waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.[6]
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
